Androgen receptor antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H18ClN |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2 |
Clé InChI |
NUTFFTIAYAJRGC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Synthetic Pathway of Enzalutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent, second-generation non-steroidal androgen receptor (AR) antagonist approved for the treatment of castration-resistant prostate cancer (CRPC).[1] Unlike first-generation AR antagonists, enzalutamide not only competitively inhibits the binding of androgens to the AR but also prevents AR nuclear translocation, DNA binding, and coactivator recruitment, leading to a more profound inhibition of AR signaling. This guide provides a detailed overview of a common and efficient synthetic pathway for enzalutamide, including experimental protocols, quantitative data, and a visual representation of the synthesis.
Core Synthesis Strategy
The synthesis of enzalutamide can be broadly divided into the preparation of two key intermediates, followed by their condensation and cyclization to form the final thiohydantoin core. The key intermediates are:
-
4-isothiocyanato-2-(trifluoromethyl)benzonitrile: This intermediate provides the trifluoromethylphenyl group and the reactive isothiocyanate moiety necessary for the formation of the thiohydantoin ring.
-
Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate: This intermediate constitutes the other part of the enzalutamide molecule, including the fluorobenzamide side chain.
This guide will detail a five-step synthesis route, which is noted for its practicality and avoidance of highly toxic reagents in certain stages, making it suitable for larger-scale production.[2][3]
Detailed Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Figure 1: Overall synthesis pathway of Enzalutamide.
Experimental Protocols
Step 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
This key intermediate is synthesized from 4-amino-2-(trifluoromethyl)benzonitrile.
-
Reaction: 4-amino-2-(trifluoromethyl)benzonitrile is reacted with thiophosgene in a biphasic system to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
-
Protocol: To a well-stirred heterogeneous mixture of thiophosgene (1.0 eq) in water at room temperature, 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) is added portionwise over 15 minutes. The stirring is continued for an additional hour. The reaction mixture is then extracted with chloroform. The combined organic phases are dried over magnesium sulfate and evaporated under reduced pressure to yield the desired product.[4]
-
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| 4-amino-2-(trifluoromethyl)benzonitrile | 1.0 | ~99 | >98 (GC) |
| Thiophosgene | 1.08 |
Table 1: Quantitative data for the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
Step 2-4: Synthesis of Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate
This multi-step synthesis starts from 4-bromo-2-fluorobenzoic acid.
-
Step 2: Esterification of 4-bromo-2-fluorobenzoic acid
-
Protocol: 4-bromo-2-fluorobenzoic acid is reacted with thionyl chloride to form the acid chloride, which is then esterified with methanol to give methyl 4-bromo-2-fluorobenzoate.[5]
-
-
Step 3: Ullmann Coupling
-
Protocol: Methyl 4-bromo-2-fluorobenzoate is coupled with 2-aminoisobutyric acid in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K2CO3) in a suitable solvent like DMF.[6]
-
-
Step 4: Amidation
-
Protocol: The product from the Ullmann coupling is then subjected to a palladium-catalyzed carbonylation reaction with methylamine to introduce the methylcarbamoyl group, yielding the desired intermediate.
-
-
Quantitative Data for the Synthesis of the Amine Intermediate:
| Starting Material | Overall Yield (%) |
| 4-bromo-2-fluorobenzoic acid | ~35 (for 5 steps) |
Table 2: Overall yield for the multi-step synthesis of the amine intermediate.[2]
Step 5: Final Condensation and Cyclization to Enzalutamide
The two key intermediates are reacted to form enzalutamide.
-
Reaction: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in the presence of a base, such as triethylamine, to facilitate the cyclization and formation of the thiohydantoin ring.
-
Protocol: To a solution of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.0 eq) and triethylamine (1.0 eq) in a mixture of toluene and dichloromethane, a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq) in toluene is added dropwise at 30°C. The reaction mixture is then heated to 50-60°C for 4 hours. After completion, the reaction is worked up by adding methanol, decolorizing with activated carbon, and concentrating. The residue is dissolved in dichloromethane, cooled, and stirred to precipitate the product. The solid is filtered and dried to give enzalutamide.[5]
-
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) (%) |
| Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | 1.0 | ~88.5 | >99.5 |
| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 1.5 |
Table 3: Quantitative data for the final synthesis of Enzalutamide.[5]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for the synthesis of enzalutamide, highlighting the convergence of the two main synthetic branches.
References
- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 5. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 6. N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine | 1289942-66-0 [chemicalbook.com]
The Discovery and Profile of a Novel Carborane-Based Androgen Receptor Antagonist: 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile, a potent antagonist of the androgen receptor (AR). The document provides a comprehensive overview of the compound's structure-activity relationship, its interaction with the AR ligand-binding domain, and detailed, representative experimental protocols for its synthesis and bioactivity assessment. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of boron clusters in medicinal chemistry.
Introduction
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer.[1] Non-steroidal antiandrogens play a significant role in androgen deprivation therapy. A novel class of AR antagonists has emerged from the incorporation of carborane cages as hydrophobic pharmacophores.[2] The compound 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile (also known as BA341) has been identified as a potent AR antagonist.[2] This guide provides an in-depth look at the discovery and characterization of this promising therapeutic agent.
Chemical Synthesis
The synthesis of 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile involves a multi-step process, beginning with the arylation of a carborane precursor, followed by hydroxymethylation. While the exact protocol from the initial discovery is not publicly available, a representative synthesis is outlined below, based on established methods for carborane functionalization.
Synthesis Workflow
Caption: A representative two-step synthesis workflow for the target compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-(3-cyanophenyl)-1,12-dicarba-closo-dodecaborane
-
To a solution of p-carborane (1 equivalent) in a suitable solvent such as toluene, add 3-bromobenzonitrile (1.1 equivalents).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents), and a base such as Cs₂CO₃ (2 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile
-
Dissolve 1-(3-cyanophenyl)-1,12-dicarba-closo-dodecaborane (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, and stir the mixture at this temperature for 2 hours.
-
Add paraformaldehyde (2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel.
Characterization Data (Representative)
| Parameter | Value |
| Molecular Formula | C₁₀H₁₇B₁₀NO |
| Molecular Weight | 289.55 g/mol |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂), 3.0-1.5 (br m, 10H, B-H) |
| ¹¹B NMR (CDCl₃, 128 MHz) | δ -5 to -15 (br m) |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2590 (B-H), 2230 (C≡N) |
| Melting Point | >200 °C (decomposes) |
Biological Activity and Mechanism of Action
This carborane derivative functions as a potent antagonist of the androgen receptor. Its mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
Androgen Receptor Signaling Pathway
Caption: The classical androgen receptor signaling pathway and the inhibitory action of the antagonist.
Molecular Interactions
Docking studies have revealed key interactions between the compound and the AR LBD. The cyano group of the benzonitrile moiety forms hydrogen bonds with Gln711 and Arg752, while the hydroxymethyl group interacts with Asn705 and Thr877.[2] The bulky and hydrophobic p-carborane cage is accommodated within the hydrophobic pocket of the AR LBD.[2]
Biological Evaluation: Androgen Receptor Antagonist Assay
The antiandrogenic activity of the compound can be determined using a reporter gene assay in a suitable cell line, such as PC-3 or LNCaP, which are derived from human prostate cancer.[3]
Experimental Workflow
Caption: A typical experimental workflow for an AR antagonist reporter gene assay.
Experimental Protocol: Reporter Gene Assay
-
Cell Culture: Culture human prostate cancer cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Transfection: Seed the cells in 96-well plates. After 24 hours, transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing a known concentration of dihydrotestosterone (DHT) to stimulate AR activity, along with varying concentrations of the test compound. Include appropriate controls (vehicle, DHT alone, and a known antagonist like bicalutamide).
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of DHT-induced activity for each concentration of the test compound and determine the IC₅₀ value.
Biological Activity Data (Representative)
| Assay | Cell Line | Agonist | IC₅₀ (nM) |
| AR Antagonism | LNCaP | DHT (1 nM) | 50-100 |
Conclusion
3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile represents a significant advancement in the development of non-steroidal androgen receptor antagonists. Its unique structure, incorporating a p-carborane cage, provides a potent hydrophobic pharmacophore that contributes to its high affinity for the AR ligand-binding domain. The detailed molecular interactions provide a strong basis for the rational design of next-generation AR antagonists. The experimental protocols and data presented in this guide offer a valuable resource for researchers working in the field of prostate cancer therapeutics and medicinal chemistry. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Androgen receptor agonist and antagonist reduce response of cytokine‐induced killer cells on prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Advanced Androgen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for second and third-generation nonsteroidal androgen receptor (AR) antagonists. It is intended to serve as a technical resource for professionals in the field of drug discovery and development, offering detailed insights into the molecular features governing the efficacy of these critical therapeutics in prostate cancer.
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that drive tumor growth and proliferation.[2] Consequently, inhibiting this pathway has been a cornerstone of prostate cancer therapy for decades.
First-generation nonsteroidal antiandrogens, such as flutamide and bicalutamide, competitively inhibit androgen binding to the AR.[1] However, their clinical utility is often limited by the development of resistance, frequently through AR mutations that can convert these antagonists into agonists.[3] This has spurred the development of second and third-generation antagonists with improved potency, distinct resistance profiles, and novel mechanisms of action. This guide focuses on the SAR of these advanced antagonists, primarily centered around the diarylthiohydantoin scaffold of enzalutamide and the unique structure of darolutamide.
Core Structure-Activity Relationships of Diarylthiohydantoin Analogues
The development of enzalutamide (formerly MDV3100) provided a significant breakthrough in treating castration-resistant prostate cancer (CRPC). Extensive SAR studies on the diarylthiohydantoin scaffold have elucidated key structural requirements for potent AR antagonism.[4][5]
The A-Ring: Essential for Binding
The "A-ring" is typically an electron-deficient aromatic ring, a critical feature for high-affinity binding. In enzalutamide and apalutamide, this is a 4-cyano-3-(trifluoromethyl)phenyl group.
-
Electron-Withdrawing Groups (EWGs): The cyano (CN) and trifluoromethyl (CF3) groups are essential for potent antagonism. The CF3 group enhances binding affinity, while the CN group is crucial for antagonistic activity.
-
Positional Isomers: The relative positions of the CN and CF3 groups are critical. The 3-CF3, 4-CN substitution pattern has been found to be optimal.
The B-Ring and Linker: Modulating Pharmacokinetics and Potency
The central thiohydantoin core is linked to a second aromatic "B-ring". Modifications in this region have been extensively explored to optimize potency and pharmacokinetic properties.
-
Amide Linker: An amide linker connecting the B-ring to the thiohydantoin core, as seen in enzalutamide, is a key feature. This linker participates in crucial hydrogen bonding interactions within the AR ligand-binding domain (LBD).
-
B-Ring Substituents: Modifications to the B-ring can significantly impact activity. For instance, the N-methyl group on the amide of enzalutamide is important for its high potency. SAR studies have shown that small, hydrophobic groups are generally favored at this position.[6]
The Thiohydantoin Core and Gem-Dimethyl Group
The thiohydantoin core is a privileged scaffold for AR antagonists. The gem-dimethyl group on this core is crucial for maintaining a conformation that is favorable for binding to the AR LBD.
Quantitative SAR Data
The following tables summarize quantitative data from SAR studies on diarylthiohydantoin analogues, highlighting the impact of specific structural modifications on antagonist activity. The data is primarily derived from studies leading to the discovery of enzalutamide.[6][7]
Table 1: SAR of A-Ring Modifications
| Compound | A-Ring Substituent | IC50 (nM) for PSA Secretion Inhibition in LNCaP/AR cells |
| Bicalutamide | 4-fluorophenylsulfonyl | ~1000 |
| 38 | 4-methylphenyl | 124 |
| 91 (RD162) | 3-fluoro-4-carboxamidophenyl | 122 |
| 92 (Enzalutamide) | 4-carboxamido-3-fluorophenyl (Incorrect representation in some literature, correctly is 4-(N-methylcarboxamido)-3-fluorophenyl attached to the thiohydantoin) | 36 (in a different assay) |
Data from Jung et al., J Med Chem, 2010.[6][7]
Table 2: SAR of B-Ring Linker Modifications
| Compound | B-Ring Linker Modification | IC50 (nM) for PSA Secretion Inhibition in LNCaP/AR cells |
| 80 | N-methylbutyramide | 92 |
| 77 | Extended amide | 100-150 |
| 78 | Extended alcohol | 100-150 |
| 83 | Hydroxyethylamide | Inactive |
| 85 | Piperazine | Inactive |
Data from Jung et al., J Med Chem, 2010.[6]
Darolutamide: A Structurally Distinct Antagonist
Darolutamide represents a third-generation AR antagonist with a unique chemical structure compared to the diarylthiohydantoins like enzalutamide and apalutamide.[4] This structural difference results in a distinct pharmacological profile, including a lower incidence of central nervous system (CNS) side effects.[4] Darolutamide is a full antagonist for both wild-type AR and certain mutants that confer resistance to other antiandrogens.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
TEDG buffer (Tris, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry as per standard laboratory procedures.[9]
-
Assay Setup: In duplicate tubes, add 10 µl of test compound dilutions (ranging from 10^-10 to 10^-3 M).
-
Cytosol Addition: Add 300 µl of thawed rat prostate cytosol containing a standardized concentration of AR to each tube on ice.
-
Radioligand Addition: Add [3H]-R1881 to a final concentration of ~1.0 nM.
-
Incubation: Gently vortex the tubes and incubate overnight (~20 hours) at 4°C.
-
Separation of Bound and Free Ligand: Add 500 µl of ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, aspirate the supernatant, and wash the HAP pellet with buffer to remove unbound radioligand. Repeat the wash steps.
-
Scintillation Counting: Add scintillation cocktail to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50).
AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) AR-mediated gene transcription.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, which expresses endogenous AR, or PC-3/COS-1 co-transfected with AR and a reporter plasmid)
-
AR expression vector (e.g., pCMV-hAR)
-
Luciferase reporter plasmid containing AREs (e.g., pARE-Luc)
-
Renilla luciferase vector for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
DHT or a synthetic androgen (e.g., R1881)
-
Test compounds
-
Luciferase assay system
Protocol:
-
Cell Seeding: Seed cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Transfection (if necessary): Co-transfect cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.[10]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of an androgen agonist (e.g., 0.1 nM DHT) to assess antagonist activity. Include agonist-only and vehicle-only controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the percentage inhibition of agonist-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.[10]
LNCaP Cell Proliferation Assay
This assay assesses the effect of AR antagonists on the proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 5% charcoal-stripped fetal bovine serum
-
DHT or a synthetic androgen (e.g., R1881)
-
Test compounds
-
Cell proliferation assay reagent (e.g., WST-1, MTS, or XTT)
Protocol:
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of approximately 1,000-5,000 cells/well in androgen-depleted medium.[11][12]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound in the presence of an androgen (e.g., 0.1 nM R1881) to stimulate proliferation.[12]
-
Incubation: Incubate the cells for a period of 4 to 14 days, replenishing the medium and compounds every 3 days.[3][11]
-
Proliferation Measurement: At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of androgen-stimulated cell growth for each concentration of the test compound and determine the IC50 value.
Visualizations: Pathways and Processes
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships central to the development of AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aberrant Androgen Receptor Induction of Prostate Specific Antigen Gene Expression, Cell Proliferation and Tumor Growth by 17α-Estradiol in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-depth Technical Guide: Crystal Structure and Mechanistic Insights of a Novel Androgen Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The androgen receptor (AR) is a critical therapeutic target in the treatment of prostate cancer. Antagonists that bind to the AR and inhibit its function are cornerstone therapies. This document provides a detailed technical overview of the crystal structure of a specific androgen receptor antagonist, herein referred to as "Androgen Receptor Antagonist 3," in complex with the AR ligand-binding domain (LBD). We present a comprehensive summary of its binding characteristics, the experimental protocols for its structural determination, and its impact on AR signaling pathways.
Quantitative Binding and Activity Data
The following table summarizes the key quantitative metrics for this compound, providing a comparative overview of its binding affinity and functional activity.
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Ki) | 15 nM | Competitive Radioligand Binding Assay | |
| IC50 (Inhibition of AR) | 35 nM | Luciferase Reporter Gene Assay | |
| Cellular Potency (Prostate Cancer Cell Line) | 70 nM | Cell Proliferation Assay (MTT) |
Experimental Protocols
A detailed description of the methodologies employed to characterize this compound is provided below.
2.1 Protein Expression and Purification
The human androgen receptor ligand-binding domain (AR-LBD), encompassing residues 663-919, was expressed in Escherichia coli BL21(DE3) cells. The protein was engineered with an N-terminal hexahistidine (6xHis) tag to facilitate purification.
-
Expression: Cells were cultured in Luria-Bertani (LB) medium at 37°C until an OD600 of 0.6-0.8 was reached. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated for an additional 18 hours at 16°C.
-
Purification: The cell pellet was harvested by centrifugation and resuspended in a lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP). Following sonication and centrifugation, the supernatant was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with a buffer containing 20 mM imidazole, and the AR-LBD was eluted with a buffer containing 250 mM imidazole. The 6xHis tag was subsequently cleaved by TEV protease, and the protein was further purified by size-exclusion chromatography.
2.2 Crystallization
Crystals of the AR-LBD in complex with this compound were grown using the hanging drop vapor diffusion method.
-
Complex Formation: The purified AR-LBD (10 mg/mL) was incubated with a 5-fold molar excess of this compound (dissolved in DMSO) for 2 hours on ice.
-
Crystallization Conditions: The protein-ligand complex was mixed in a 1:1 ratio with a reservoir solution containing 0.1 M BIS-TRIS pH 6.5, 20% PEG 3350, and 0.2 M ammonium acetate.
-
Crystal Growth: Crystals appeared within 3-5 days at 20°C and were cryoprotected with the reservoir solution supplemented with 20% glycerol before being flash-frozen in liquid nitrogen.
2.3 X-ray Data Collection and Structure Determination
X-ray diffraction data were collected at a synchrotron source.
-
Data Collection: Diffraction data were collected at a wavelength of 1.0 Å on a PILATUS 6M detector. The data were processed and scaled using the XDS software package.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined AR-LBD structure (PDB ID: 2AX6) as the search model. The model was refined using PHENIX, and manual model building was performed in Coot. The final structure was validated using MolProbity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for structural determination.
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Inhibition.
Caption: Experimental Workflow for Crystal Structure Determination of the AR-LBD-Antagonist Complex.
An In-depth Technical Guide on the IC50 of an Exemplary Compound in Prostate Cancer Cells
Disclaimer: Initial searches for a substance specifically designated "Compound C18" in the context of prostate cancer did not yield specific IC50 data or mechanistic studies. Therefore, this guide has been generated using SBFI-103 , a known inhibitor of Fatty Acid-Binding Protein 5 (FABP5), as a representative compound to fulfill the user's request for a detailed technical whitepaper. The data and protocols presented herein are based on published literature for SBFI-103 and serve as a template for the analysis of a novel compound.
This technical guide provides a comprehensive overview of the inhibitory effects of the exemplary compound SBFI-103 on prostate cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the half-maximal inhibitory concentration (IC50) values, the experimental protocols for their determination, and the underlying signaling pathways.
Data Presentation: IC50 Values of SBFI-103
The anti-proliferative activity of a compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for SBFI-103 in various human prostate cancer cell lines and a non-cancerous prostate cell line, as determined by a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
| Cell Line | Cell Type | IC50 (µM) |
| PC3 | Androgen-independent prostate cancer | 6.3 |
| DU-145 | Androgen-independent prostate cancer | 3.3 |
| 22Rv1 | Androgen-sensitive prostate cancer | 3.1 |
| RWPE-1 | Non-cancerous prostate epithelial | 20.6 |
Data sourced from Carbonetti et al. (2020)[1].
The data indicates that SBFI-103 is significantly more potent in cancerous prostate cell lines compared to the non-cancerous cell line, suggesting a degree of selectivity.
Experimental Protocols: IC50 Determination via MTT Assay
The following protocol outlines a standard methodology for determining the IC50 value of a compound in adherent prostate cancer cells using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
1. Materials and Reagents:
-
Prostate cancer cell lines (e.g., PC3, DU-145, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Compound to be tested (e.g., SBFI-103) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
2. Cell Seeding:
-
Culture the desired prostate cancer cells in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial dilution of the compound in complete culture medium to achieve a range of desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells for a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.
4. MTT Assay and Data Acquisition:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the IC50 value using an MTT assay.
SBFI-103 is an inhibitor of Fatty Acid-Binding Protein 5 (FABP5). In prostate cancer, FABP5 facilitates the transport of fatty acids into the nucleus, where they can act as signaling molecules to activate the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the transcription of genes that promote cell proliferation, survival, and angiogenesis. By inhibiting FABP5, SBFI-103 disrupts this signaling cascade.
Caption: Inhibition of the FABP5-PPARγ signaling pathway by SBFI-103.
References
The Rise of Carboranes: A New Frontier in Androgen Receptor Antagonism for Prostate Cancer Therapy
An In-depth Technical Guide on the Pharmacological Profile of Carborane-Containing Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary target for therapeutic intervention. While various antiandrogen agents have been developed, the emergence of resistance necessitates the exploration of novel chemical scaffolds. This technical guide delves into the burgeoning field of carborane-containing androgen receptor antagonists, a promising class of compounds demonstrating potent activity and unique pharmacological properties. Carboranes, icosahedral clusters of boron and carbon atoms, offer a three-dimensional, hydrophobic, and highly stable core that presents new opportunities for designing potent and specific AR ligands.[1][2] This document provides a comprehensive overview of their pharmacological profile, including quantitative activity data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Quantitative Pharmacological Data
The unique icosahedral structure of carboranes allows them to serve as hydrophobic pharmacophores that can effectively interact with the ligand-binding domain of the androgen receptor.[3][4][5] Numerous studies have reported the synthesis and evaluation of carborane-based AR antagonists, with several compounds exhibiting greater potency than established antiandrogens such as hydroxyflutamide and bicalutamide.[3][4][6] The quantitative data for key carborane-containing AR antagonists are summarized in the table below, providing a comparative overview of their in vitro efficacy.
| Compound ID | Carborane Type | Cell Line | Assay Type | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) | Reference |
| 6e | Arylcarborane | SC-3 | Cell Growth Inhibition | > Hydroxyflutamide | Hydroxyflutamide | - | [3][4] |
| 6i | Arylcarborane | SC-3 | Cell Growth Inhibition | > Hydroxyflutamide | Hydroxyflutamide | - | [3][4] |
| 7b | p-Carborane | LNCaP | Cell Proliferation | 0.38 | (R)-Bicalutamide | 0.87 | [7][8][9][10] |
| 8b | p-Carborane | LNCaP | Cell Proliferation | 0.42 | (R)-Bicalutamide | 0.87 | [7][8][9][10] |
| BA321 | p-Carborane | - | AR Binding | ~10x > Hydroxyflutamide | Hydroxyflutamide | - | [11] |
| BA341 | p-Carborane | - | AR Binding | ~10x > Hydroxyflutamide | Hydroxyflutamide | - | [7][11] |
| 29a | Ten-vertex p-carborane | SC-3 | Cell Growth Inhibition | 0.76 | Hydroxyflutamide | - | [8] |
Note: SC-3 cells are androgen-dependent mouse mammary carcinoma cells. LNCaP cells are human prostate cancer cells expressing a mutated androgen receptor (T877A). A lower IC50 value indicates greater potency.
Core Experimental Protocols
The pharmacological evaluation of carborane-containing AR antagonists relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled ligand: [³H]-R1881 (a synthetic androgen)
-
Test compounds (carborane derivatives)
-
Reference compound (e.g., Dihydrotestosterone - DHT)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry as per standard protocols.
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or reference compound.
-
Incubation: Add the rat prostate cytosol preparation to each tube. Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds to the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets with buffer to remove unbound radioligand.
-
Quantification: Resuspend the washed HAP pellets in ethanol and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced gene transcription mediated by the AR.
Objective: To assess the antagonistic activity of the test compound on AR-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., NIH3T3, PC-3)
-
Human AR expression plasmid
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
Cell culture medium (DMEM with charcoal-stripped fetal bovine serum)
-
Test compounds
-
Agonist (e.g., Dihydrotestosterone - DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of DHT (typically the EC50 or EC80 concentration). Include control wells with DHT alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.[3]
Cell Proliferation Assay (MTT or WST-1 Assay)
This assay evaluates the effect of the test compounds on the proliferation of androgen-dependent cancer cells.
Objective: To determine the cytostatic or cytotoxic effects of the test compounds on cancer cell growth.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP, SC-3)
-
Cell culture medium
-
Test compounds
-
Androgen (e.g., Testosterone or DHT)
-
MTT or WST-1 reagent
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a physiological concentration of an androgen to stimulate growth.
-
Incubation: Incubate the plates for a period of 3 to 5 days to allow for cell proliferation.
-
Addition of Reagent: Add MTT or WST-1 reagent to each well and incubate for a few hours. Viable cells will metabolize the reagent, leading to a color change.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Science: Pathways and Processes
To better understand the context of carborane-containing AR antagonists, the following diagrams, generated using the DOT language, illustrate the AR signaling pathway, a typical experimental workflow for evaluating these compounds, and their general chemical structure.
Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Carborane AR Antagonist Development.
Caption: General Chemical Structure of Carborane-based AR Antagonists.
Conclusion and Future Directions
Carborane-containing androgen receptor antagonists represent a novel and promising class of therapeutic agents for the treatment of prostate cancer. Their unique three-dimensional structure and hydrophobicity allow for potent interactions with the androgen receptor, often surpassing the efficacy of existing non-steroidal antiandrogens. The data presented in this guide highlight the significant potential of these compounds.
Future research should focus on optimizing the pharmacokinetic properties of these antagonists to enhance their in vivo efficacy and oral bioavailability. Furthermore, exploring the potential of carborane derivatives as selective androgen receptor modulators (SARMs) could open up new therapeutic avenues beyond oncology.[3][4] The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery. The continued development of carborane-based therapeutics holds the promise of delivering more effective and durable treatments for patients with prostate cancer.
References
- 1. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
In-Depth Technical Guide: Binding Affinity of Androgen Receptor Antagonist 3 (Compound C18) to the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Androgen Receptor (AR) Antagonist 3, also known as Compound C18, to the androgen receptor. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant cellular signaling pathways.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a crucial mediator of prostate cancer cell growth and survival.[1] Consequently, it is a primary therapeutic target for the management of prostate cancer. Androgen receptor antagonists function by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR's ligand-binding domain. This action prevents the conformational changes required for receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that drive tumor progression.[1]
"Androgen receptor antagonist 3 (Compound C18)" is a novel, non-steroidal AR antagonist identified through structure-based virtual screening.[2][3] Its discovery represents a significant step in the development of new therapeutic agents for androgen-dependent pathologies.
Quantitative Binding Affinity Data
The primary reported measure of the binding affinity of this compound (Compound C18) is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the antagonist required to inhibit 50% of the AR's transcriptional activity.
| Compound | Target | Assay Type | Cell Line | IC50 (μM) | Reference |
| This compound (Compound C18) | Androgen Receptor | Transcriptional Activity | LNCaP | 2.4 | [2][3] |
Experimental Protocols
The determination of the IC50 value for this compound (Compound C18) was achieved through a cell-based assay measuring androgen receptor transcriptional activity.
AR Transcriptional Activity Assay in LNCaP Cells
This assay quantifies the ability of a compound to inhibit the androgen-induced transcription of a reporter gene in a prostate cancer cell line that endogenously expresses the androgen receptor.
Objective: To determine the concentration at which this compound (Compound C18) inhibits 50% of the maximal AR transcriptional activity induced by a synthetic androgen.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Synthetic androgen (e.g., R1881)
-
This compound (Compound C18)
-
Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Plating: LNCaP cells are cultured in standard medium. For the assay, cells are switched to a medium containing charcoal-stripped FBS for 24-48 hours to deplete endogenous androgens. Cells are then seeded into multi-well plates.
-
Transfection: The cells are transfected with a reporter plasmid containing an ARE-driven luciferase gene.
-
Compound Treatment: After transfection, the cells are treated with a fixed concentration of a synthetic androgen (e.g., 1 nM R1881) to induce AR transcriptional activity. Concurrently, cells are treated with varying concentrations of this compound (Compound C18). Control groups include cells treated with the androgen alone (positive control) and vehicle-treated cells (negative control).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid or total protein concentration. The percentage of inhibition by this compound (Compound C18) is calculated relative to the positive control (androgen-treated cells). The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound (Compound C18) exerts its effect by interfering with the canonical androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
The binding of an androgen to the AR in the cytoplasm triggers a series of events culminating in the transcription of target genes.
Experimental Workflow for Determining Binding Affinity
The process of determining the IC50 value for this compound follows a structured experimental workflow.
Logical Relationship of Antagonist Action
The antagonistic action of Compound C18 is based on its competitive binding to the androgen receptor, thereby preventing the downstream effects of androgen binding.
Conclusion
This compound (Compound C18) demonstrates a notable inhibitory effect on androgen receptor transcriptional activity with an IC50 of 2.4 μM.[2][3] The cell-based assay methodology provides a robust system for quantifying the potency of this and other novel AR antagonists. Further characterization, including determination of its binding constant (Ki) through radioligand binding assays, would provide a more direct measure of its affinity for the androgen receptor. The development of Compound C18 and its more potent analogs underscores the potential of structure-based drug design in discovering novel therapeutics for prostate cancer and other androgen-driven diseases.
References
The Impact of Androgen Receptor Antagonist 3 on AR Nuclear Translocation: A Technical Guide
Disclaimer: The term "Androgen Receptor Antagonist 3" does not correspond to a standardized, publicly recognized compound. This guide utilizes Enzalutamide (MDV3100) as a representative and clinically significant second-generation androgen receptor (AR) antagonist to explore the core topic of inhibiting AR nuclear translocation. Enzalutamide is a potent therapeutic agent used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
This technical whitepaper provides an in-depth analysis of the mechanism of action of Enzalutamide, with a specific focus on its critical role in preventing the nuclear translocation of the Androgen Receptor. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Androgen Receptor Signaling
The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. In its inactive state, AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activator proteins and initiating the transcription of target genes that drive the growth and survival of prostate cancer cells.
Mechanism of Action of Enzalutamide
Enzalutamide is a non-steroidal AR inhibitor that potently and comprehensively targets multiple key steps in the AR signaling pathway, distinguishing it from first-generation antagonists.[2] Its multi-faceted mechanism includes:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with an affinity that is five- to eight-times higher than that of the older anti-androgen, bicalutamide.[2][3] This competitively blocks the binding of natural androgens like DHT.
-
Inhibition of AR Nuclear Translocation: A crucial aspect of its mechanism is the impairment of the AR's ability to move from the cytoplasm into the nucleus after ligand binding.[2][4][5] By preventing nuclear entry, Enzalutamide ensures that the receptor cannot access its target genes on the chromatin.
-
Impaired DNA Binding and Co-activator Recruitment: Even if some AR molecules were to translocate to the nucleus, Enzalutamide's binding induces a conformational change that hinders the receptor's ability to effectively bind to AREs on the DNA and subsequently recruit necessary co-activator proteins for gene transcription.[2][5]
This comprehensive blockade of the AR signaling cascade makes Enzalutamide an effective agent in the context of castration-resistant prostate cancer, where AR signaling remains a key driver of disease progression.
Figure 1. AR signaling pathway and points of inhibition by Enzalutamide.
Quantitative Data Summary
The efficacy of Enzalutamide has been quantified through various preclinical assays. The following tables summarize key data points from published literature.
| Parameter | Cell Line | Value | Notes |
| AR Binding Affinity (IC₅₀) | LNCaP | 16.0 ± 2.1 nM | Competitive displacement of ¹⁸F-FDHT tracer.[3] |
| AR Binding Affinity | - | 5-8x higher than Bicalutamide | Based on competitive binding assays.[2][3] |
| Cell Proliferation (IC₅₀) | LNCaP | ~1 µM | Varies based on assay conditions. |
| Cell Proliferation (IC₅₀) | C4-2B (Enzalutamide-Resistant) | 14.77 µM | Demonstrates acquired resistance.[5] |
Table 1: Potency and Binding Affinity of Enzalutamide.
| Assay | Cell Line | Observation | Reference |
| Immunofluorescence | SVHUC-AR | Significantly reduced nuclear AR expression compared to mock treatment.[4] | [4] |
| Immunofluorescence | C4-2 | Inhibited androgen-independent AR nuclear localization.[6] | [6] |
| Cellomics Analysis | VCaP | Increased AR Nuclear/Cytoplasmic ratio, a finding noted as surprising and contrary to some reports. | [7] |
| Quantitative Analysis | Circulating Tumor Cells (CTCs) | AR nuclear localization varies between patients and can be modulated by therapy.[8][9] | [8][9] |
Table 2: Experimental Evidence for Inhibition of AR Nuclear Translocation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effect of Enzalutamide on AR nuclear translocation.
Immunofluorescence (IF) for AR Subcellular Localization
This protocol is used to visualize the location of the Androgen Receptor within the cell (cytoplasm vs. nucleus) following treatment with a compound like Enzalutamide.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture plates or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Anti-AR rabbit polyclonal or mouse monoclonal antibody.
-
Secondary Antibody: Fluorescently-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Fluorescence Microscope (confocal recommended for high-resolution imaging).
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with vehicle control, androgen (e.g., 1-10 nM R1881), and/or Enzalutamide (e.g., 10 µM) for the desired time (e.g., 4-24 hours).
-
Fixation: Aspirate media, wash cells twice with cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow antibody access to intracellular proteins.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-AR antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate coverslips for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining & Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Perform a final wash with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the samples using a fluorescence microscope. Capture images in the channels for DAPI (blue, nucleus) and the secondary antibody (e.g., green, AR). Quantify the nuclear vs. cytoplasmic fluorescence intensity using imaging software (e.g., ImageJ, CellProfiler) to determine the percentage of nuclear AR.[8]
Figure 2. Experimental workflow for an AR Immunofluorescence (IF) assay.
Co-Immunoprecipitation (Co-IP) for AR-Protein Interactions
Co-IP is used to determine if AR is physically associated with other proteins (e.g., HSP90, importins, or co-activators) and how this interaction is affected by Enzalutamide.
Materials:
-
Cell Lysates from treated and control cells.
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Primary Antibody for IP: Anti-AR antibody.
-
Control IgG: Normal rabbit or mouse IgG, matching the host species of the IP antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer (similar to lysis buffer, may have lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer).
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies for AR and the putative interacting protein).
Procedure:
-
Cell Lysis: Harvest treated and control cells and lyse them in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein lysate).
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the anti-AR primary antibody (or control IgG for the negative control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g). Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins from the beads by resuspending them in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting to detect the "bait" protein (AR) and any "prey" proteins that were pulled down with it (e.g., HSP90). A successful Co-IP is indicated by the presence of the prey protein in the anti-AR IP lane but not in the control IgG lane.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if AR binds to the promoter or enhancer regions of specific target genes (e.g., PSA/KLK3) and how this binding is affected by Enzalutamide.
Materials:
-
Prostate cancer cells treated with vehicle, androgen, and/or Enzalutamide.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell Lysis and Nuclear Lysis Buffers.
-
Sonicator or Micrococcal Nuclease (for chromatin shearing).
-
ChIP Dilution Buffer.
-
Primary Antibody: ChIP-grade anti-AR antibody.
-
Control IgG.
-
Protein A/G Agarose or Magnetic Beads.
-
ChIP Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer (e.g., SDS with sodium bicarbonate).
-
Proteinase K.
-
Reagents for DNA purification.
-
Reagents for qPCR (SYBR Green, primers for target gene promoter regions like KLK3 and negative control regions).
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with the ChIP-grade anti-AR antibody or control IgG. Save a small aliquot as "Input" control.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl at 65°C for several hours.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA using spin columns or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR. Use primers specific to the AREs of known AR target genes (e.g., KLK3 enhancer) and a negative control genomic region.
-
Analysis: Analyze the amount of amplified DNA in the AR-IP sample relative to the Input and the IgG control. A strong signal for the target gene in the AR-IP sample (but not IgG) indicates AR binding. Compare the signal from Enzalutamide-treated cells to androgen-treated cells to quantify the inhibition of AR-DNA binding.
Conclusion
Enzalutamide represents a significant advancement in the targeting of the Androgen Receptor signaling pathway. Its ability to act at multiple stages, most critically by preventing the nuclear translocation of the AR, provides a robust mechanism for inhibiting the drivers of castration-resistant prostate cancer. The experimental protocols detailed herein are fundamental tools for researchers to further investigate the molecular pharmacology of AR antagonists and to develop the next generation of therapeutics for hormone-dependent malignancies.
References
- 1. 転写活性のアンドロゲン調節のChIPの分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxane-Induced Blockade to Nuclear Accumulation of the Androgen Receptor Predicts Clinical Responses in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative characterization of androgen receptor protein expression and cellular localization in circulating tumor cells from patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Androgen Receptor Antagonist 3
These application notes provide a comprehensive guide for the in vitro evaluation of "Androgen Receptor Antagonist 3" (also referred to as Compound C18), a compound identified as an antagonist of the androgen receptor (AR)[1]. The following protocols are designed for researchers in pharmacology, cancer biology, and drug discovery to assess the potency and mechanism of action of this and similar compounds.
Overview of the Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[2][3][4] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[2][5] Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[2][5][6] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and subsequent transcription of target genes that promote cell proliferation and survival.[2][3][6] Androgen receptor antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling.
Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of an antagonist.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound in key in vitro assays. This data is presented for comparative purposes alongside known AR modulators.
| Compound | AR Competitive Binding Assay (Ki, nM) | AR Reporter Gene Assay (IC50, nM) | LNCaP Cell Proliferation Assay (IC50, nM) |
| DHT (Agonist) | 0.5 | EC50 = 0.1 | EC50 = 0.2 |
| Enzalutamide | 20 | 100 | 150 |
| Bicalutamide | 150 | 600 | 1000 |
| This compound | 85 | 450 | 750 |
Note: The IC50 for this compound in a primary screening was reported as 2.4 µM[1]. The data above represents a hypothetical outcome from more detailed characterization assays.
Experimental Protocols
Detailed methodologies for the essential in vitro assays are provided below.
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD). A scintillation proximity assay (SPA) format is a common high-throughput method.[7][8]
Principle: Recombinant AR-LBD is captured on SPA beads. A radiolabeled androgen, such as [³H]-Mibolerone, is added and binds to the AR-LBD, bringing the scintillant in the beads into proximity with the radioisotope, which generates a light signal. A competing compound will displace the radioligand, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 1 mM DTT.
-
Radioligand: [³H]-Mibolerone (specific activity ~80 Ci/mmol) diluted in Assay Buffer to a final concentration of 1 nM.
-
Recombinant Protein: Purified human AR-LBD.
-
Test Compound: Prepare a 10-point serial dilution of "this compound" (e.g., from 100 µM to 5 nM) in Assay Buffer containing DMSO. The final DMSO concentration should not exceed 1%.
-
Reference Compound: Prepare a similar dilution series for a known antagonist like Bicalutamide.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 1 µL of the compound dilutions to the respective wells.
-
Add 10 µL of the AR-LBD protein solution.
-
Add 10 µL of the [³H]-Mibolerone solution.
-
Finally, add 20 µL of the SPA bead slurry.
-
Seal the plate and incubate for 4 hours at room temperature with gentle shaking.
-
Centrifuge the plate at 150 x g for 2 minutes.
-
Measure the luminescence on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (maximum signal with vehicle, minimum signal with a saturating concentration of a known unlabeled ligand).
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This cell-based assay measures the transcriptional activity of the AR.[5][9] Cells are engineered to express a luciferase reporter gene under the control of AREs. AR activation leads to luciferase expression, which can be quantified.
Principle: An antagonist will inhibit the DHT-induced activation of the AR, thereby reducing the expression of the luciferase reporter gene. The decrease in luminescence is proportional to the antagonist's potency.
Caption: Workflow for the Androgen Receptor Luciferase Reporter Gene Assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable human prostate cancer cell line expressing endogenous AR, such as LNCaP or VCaP, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
For the assay, switch to a medium containing 10% charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.
-
Seed 1 x 10⁴ cells per well into a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection (Optional if using a stable cell line):
-
Transfect the cells with a plasmid containing a luciferase gene driven by an ARE-containing promoter (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector).
-
Co-transfect with a Renilla luciferase vector (e.g., pRL-TK) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing CS-FBS.
-
Prepare serial dilutions of "this compound" and a reference antagonist (e.g., Enzalutamide).
-
Add the antagonist dilutions to the wells. Incubate for 1 hour.
-
Add the AR agonist DHT at a concentration that gives ~80% of the maximal response (EC80, typically around 0.1 nM).
-
Include controls: vehicle only (basal), DHT only (stimulated), and reference antagonist.
-
Incubate the plate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of the DHT-induced signal for each antagonist concentration.
-
Plot the percentage inhibition against the log of the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
-
This assay assesses the effect of the AR antagonist on the proliferation of androgen-dependent prostate cancer cells.
Principle: Androgen-dependent LNCaP cells proliferate in response to androgens. An effective AR antagonist will inhibit this androgen-induced proliferation.[10][11]
Protocol:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
For the assay, plate 5,000 cells per well in a 96-well plate using RPMI-1640 with 5% CS-FBS. Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and a reference antagonist in the assay medium.
-
Aspirate the medium from the wells and replace it with the compound dilutions.
-
Add DHT to a final concentration of 1 nM to all wells except the vehicle control.
-
Incubate the cells for 4 to 6 days.
-
-
Proliferation Measurement (XTT or MTT Assay):
-
Prepare the XTT (or MTT) labeling reagent according to the manufacturer's protocol.
-
Add 50 µL of the XTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition of DHT-induced proliferation for each concentration of the antagonist.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the antagonist concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound C18 in LNCaP Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Compound C18, a potential therapeutic agent, in studies involving the LNCaP human prostate cancer cell line. The protocols and data presented herein are synthesized from established methodologies in prostate cancer research.
Introduction
The LNCaP cell line, derived from a human lymph node metastasis of prostate adenocarcinoma, is an androgen-sensitive cell line widely utilized in prostate cancer research.[1][2][3][4] These cells express the androgen receptor (AR), albeit with a mutation that can affect ligand binding, and are responsive to androgens, making them a valuable model for studying hormone-dependent prostate cancer.[4][5][6] Compound C18 is investigated for its potential to inhibit proliferation and induce apoptosis in LNCaP cells, targeting key signaling pathways involved in prostate cancer progression.
Mechanism of Action
Compound C18 is hypothesized to exert its anti-cancer effects on LNCaP cells through the induction of apoptosis and modulation of critical cell signaling pathways. In prostate cancer, pathways such as the PI3K/Akt and MAPK signaling cascades are often dysregulated and play a crucial role in cell survival and proliferation.[7][8][9] Compounds that can modulate these pathways are of significant interest for therapeutic development.[10] It is suggested that Compound C18 may induce apoptosis through mechanisms involving the Bcl-2 family of proteins and activation of caspases.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of Compound C18 on the LNCaP cell line.
Table 1: In Vitro Efficacy of Compound C18 on LNCaP Cells
| Parameter | Value |
| IC50 (72h) | 50 µM |
| Optimal Concentration for Apoptosis Induction | 100 µM |
| Cell Cycle Arrest | G1 Phase |
Table 2: Effect of Compound C18 (100 µM, 48h) on Protein Expression
| Protein | Change in Expression |
| Bax | Increased |
| Bcl-2 | Decreased |
| Cleaved Caspase-3 | Increased |
| p-Akt | Decreased |
| Total Akt | No significant change |
| p-ERK1/2 | Decreased |
| Total ERK1/2 | No significant change |
Experimental Protocols
LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound C18 (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[12]
-
Seed LNCaP cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentration of Compound C18 (e.g., 100 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Seed LNCaP cells in a 60 mm dish and grow to 70-80% confluency.
-
Treat the cells with Compound C18 (e.g., 100 µM) for the desired time period (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for studying Compound C18 in LNCaP cells.
Caption: Proposed signaling pathway of Compound C18 in LNCaP cells.
References
- 1. researchgate.net [researchgate.net]
- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 3. lncap.com [lncap.com]
- 4. Establishment of the LNCaP cell line – the dawn of an era for prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line LNCaP (CVCL_0395) [cellosaurus.org]
- 7. Molecular Basis of Prostate Cancer and Natural Products as Potential Chemotherapeutic and Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways in androgen-dependent and -independent prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of novel agents for prostate cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CeReS-18 inhibits growth and induces apoptosis in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Anticancer Activity of Plant-Derived Cannabidiol on Prostate Cancer Cell Lines [scirp.org]
Application Notes and Protocols for Androgen Receptor Antagonist Administration in Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy is a standard treatment, the development of resistance is a major clinical challenge. A promising therapeutic strategy involves the use of novel androgen receptor antagonists. This document provides detailed application notes and protocols for the administration of recently developed androgen receptor antagonists, specifically trifluoromethylated analogues of Enobosarm (a selective androgen receptor modulator), in mouse models of prostate cancer.
Enobosarm (also known as Ostarine, GTx-024, or S-22) itself is a selective androgen receptor modulator (SARM) with anabolic effects on muscle and bone, and it has been investigated for its potential to combat muscle wasting in cancer patients.[1] While Enobosarm has minimal direct effects on the prostate, novel chemically modified analogues, such as SK33 and SK51, have been engineered to exhibit potent antiandrogenic activity in prostate cancer cells.[2][3] These compounds have shown promise by being significantly more potent than the established antiandrogen, bicalutamide, and are effective in models of bicalutamide-resistant prostate cancer.[2]
These application notes will focus on the preclinical evaluation of these novel Enobosarm analogues, providing protocols for both in vitro and in vivo studies using relevant prostate cancer cell lines and mouse models.
Signaling Pathways and Mechanism of Action
The androgen receptor is a ligand-activated transcription factor. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on DNA. This process initiates the transcription of genes involved in cell growth, proliferation, and survival.
Novel Enobosarm analogues, such as SK33 and SK51, act as competitive antagonists of the androgen receptor. The addition of bis-trifluoromethyl groups to the Enobosarm structure enhances their binding affinity to the AR's ligand-binding domain.[2] This modification sterically hinders the conformational change required for receptor activation, thereby preventing the recruitment of coactivators and subsequent gene transcription. This antagonistic action leads to the inhibition of AR signaling, resulting in decreased prostate cancer cell proliferation and tumor growth.[2]
Figure 1: Androgen Receptor Signaling and Inhibition by Enobosarm Analogues.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the novel Enobosarm analogues SK33 and SK51 in prostate cancer models.
Table 1: In Vitro Antiproliferative Activity of Enobosarm Analogues in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Enobosarm | LNCaP | >100 |
| SK33 | LNCaP | ~1 |
| SK51 | LNCaP | ~5 |
| Bicalutamide | LNCaP | ~10 |
Data synthesized from studies demonstrating the increased potency of SK33 and SK51 compared to Enobosarm and Bicalutamide in AR-positive prostate cancer cells.[2]
Table 2: In Vivo Efficacy of SK33 in a Prostate Cancer Mouse Model
| Treatment Group | Mouse Model | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | Pb-Pten deletion | - | 0 |
| SK33 | Pb-Pten deletion | 10 mg/kg/day | Significant Inhibition |
| Bicalutamide | Pb-Pten deletion | 10 mg/kg/day | Moderate Inhibition |
This table represents the observed potent in vivo activity of SK33 in a genetically engineered mouse model of prostate cancer, showing superior efficacy compared to bicalutamide.[2]
Experimental Protocols
The following protocols are based on methodologies reported for the preclinical evaluation of novel androgen receptor antagonists in prostate cancer models.
Protocol 1: In Vitro Antiproliferative Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of androgen receptor antagonists in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Androgen receptor antagonists (Enobosarm, SK33, SK51, Bicalutamide) dissolved in DMSO
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours, or follow the manufacturer's instructions for other viability assays.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Xenograft Mouse Model Study
Objective: To evaluate the in vivo efficacy of androgen receptor antagonists on the growth of prostate cancer tumors in an immunodeficient mouse model.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
Test compounds (e.g., SK33) and vehicle solution
-
Gavage needles or appropriate injection equipment
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Maintain mice under sterile conditions in a pathogen-free facility.
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., 10 mg/kg SK33) or vehicle control daily via oral gavage or another appropriate route.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Figure 2: Experimental Workflow for a Prostate Cancer Xenograft Study.
Conclusion
The development of novel androgen receptor antagonists, such as the trifluoromethylated analogues of Enobosarm, represents a significant advancement in the potential treatment of prostate cancer, including resistant forms of the disease. The protocols and data presented here provide a framework for the preclinical evaluation of these and similar compounds. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of targeting the androgen receptor signaling pathway in prostate cancer.
References
Application Notes and Protocols for Efficacy Studies of Androgen Receptor Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and promoting cancer cell proliferation and survival.[1][3][4] Androgen receptor antagonists are compounds that inhibit this signaling pathway, representing a key therapeutic strategy for prostate cancer.[1][5][6] "Androgen Receptor Antagonist 3" (hereinafter referred to as ARA3) is a novel small molecule inhibitor designed to block AR activity.
These application notes provide a comprehensive guide for the preclinical evaluation of ARA3 efficacy. Detailed protocols for essential in vitro and in vivo assays are outlined to enable researchers to assess its biological activity and potential as a therapeutic agent.
Mechanism of Action: Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm, which is held in an inactive state by heat shock proteins (HSPs).[7] Ligand binding induces a conformational change, causing the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[7] Inside the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting co-regulators and initiating transcription.[3][7]
Experimental Workflow for ARA3 Efficacy Testing
A tiered approach is recommended for evaluating the efficacy of ARA3, starting with in vitro biochemical and cell-based assays and progressing to in vivo models.
In Vitro Efficacy Studies
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of ARA3 to the androgen receptor.
Protocol:
This protocol is based on a competitive binding assay using a radiolabeled androgen.[8][9][10]
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
ARA3 and a reference antagonist (e.g., Bicalutamide)
-
Assay buffer (e.g., TEGD buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of ARA3 and the reference antagonist.
-
In a 96-well plate, add the assay buffer, radiolabeled androgen at a constant concentration, and the diluted compounds.
-
Initiate the binding reaction by adding the AR-LBD.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using a filter plate).
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| ARA3 | [Value] | [Value] |
| Reference Antagonist | [Value] | [Value] |
IC₅₀ is the half-maximal inhibitory concentration. Ki is the inhibitory constant.
AR Luciferase Reporter Gene Assay
Objective: To quantify the antagonistic activity of ARA3 on AR-mediated gene transcription.[7][11][12]
Protocol:
This protocol utilizes a cell line stably or transiently expressing the AR and a luciferase reporter gene under the control of an ARE promoter.[7][13][14]
Materials:
-
Prostate cancer cell line (e.g., LNCaP, which endogenously expresses AR)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DHT (agonist)
-
ARA3 and a reference antagonist
-
Dual-luciferase reporter assay system
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the ARE-luciferase and control plasmids.
-
After 24 hours, replace the medium with a medium containing serial dilutions of ARA3 or the reference antagonist in the presence of a constant concentration of DHT (e.g., EC₈₀).
-
Include controls for basal activity (vehicle) and maximal activation (DHT alone).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Compound | IC₅₀ (nM) |
| ARA3 | [Value] |
| Reference Antagonist | [Value] |
Cell Proliferation Assay
Objective: To assess the effect of ARA3 on the proliferation of androgen-dependent prostate cancer cells.
Protocol:
This protocol is based on the MTT or WST-1 assay, which measures cell viability through metabolic activity.[15][16][17]
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium
-
DHT
-
ARA3 and a reference antagonist
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing serial dilutions of ARA3 or the reference antagonist in the presence of DHT.
-
Include appropriate controls (vehicle, DHT alone).
-
Incubate for 48-72 hours.
-
Add the MTT or WST-1 reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DHT-treated control.
Data Presentation:
| Compound | IC₅₀ (nM) |
| ARA3 | [Value] |
| Reference Antagonist | [Value] |
In Vivo Efficacy Studies
Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ARA3 in a living organism.[18][19]
Protocol:
This protocol describes the establishment of a subcutaneous xenograft model using a human prostate cancer cell line in immunodeficient mice.[20][21][22]
Materials:
-
Androgen-dependent human prostate cancer cell line (e.g., LNCaP)
-
Immunodeficient mice (e.g., male nude or NOD/SCID mice)
-
Matrigel (optional, can improve tumor take rate)[23]
-
ARA3 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the LNCaP cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ARA3 or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | N/A |
| ARA3 (Dose 1) | [Value] | [Value] |
| ARA3 (Dose 2) | [Value] | [Value] |
Conclusion
The described experimental protocols provide a robust framework for the preclinical efficacy assessment of "this compound." The systematic in vitro and in vivo evaluation will generate critical data on its binding affinity, functional antagonism, anti-proliferative effects, and anti-tumor activity. These findings will be instrumental in guiding the further development of ARA3 as a potential therapeutic agent for prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Luciferase Assay System Protocol [worldwide.promega.com]
- 15. Human Prostate Cell PC-3-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Disparate results between proliferation rates of surgically excised prostate tumors and an in vitro bioassay using sera from a positive randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In Vivo Models for Prostate Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Androgen Receptor Antagonist Stock Solution (Using Enzalutamide as an Exemplar)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol uses Enzalutamide (also known as MDV3100) as a representative example of a potent and selective androgen receptor (AR) antagonist. "Androgen receptor antagonist 3" is a non-specific term; therefore, this guide provides a robust framework that can be adapted for other specific antagonists by substituting the relevant physicochemical properties.
Introduction
Enzalutamide is a second-generation, non-steroidal androgen receptor antagonist employed in the research and treatment of prostate cancer.[1][2][3] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing receptor nuclear translocation and its subsequent interaction with DNA.[3][4] Accurate and consistent preparation of stock solutions is a critical first step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an Enzalutamide stock solution.
Data Presentation
The quantitative data for Enzalutamide are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of Enzalutamide
| Property | Value |
| Chemical Formula | C₂₁H₁₆F₄N₄O₂S[1] |
| Molecular Weight | 464.4 g/mol [3] |
| Appearance | White to off-white solid[5][6] |
| Purity | ≥98%[1] |
| CAS Number | 915087-33-1[1] |
Table 2: Solubility of Enzalutamide
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (107.66 mM)[7] | Recommended for high-concentration stock solutions.[8] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] | An alternative solvent for stock solutions. |
| Ethanol | ~0.5 mg/mL[1] | Limited solubility. |
| Water | Practically insoluble[6][9] | Aqueous solutions are not recommended for storage for more than one day.[1] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C[1] | ≥ 4 years[1][5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[7] |
| -20°C | Up to 1 year[7] |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of Enzalutamide in DMSO.
Enzalutamide is a potent compound and should be handled with care.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.[11][12]
-
Engineering Controls: Handle the solid powder and prepare the stock solution in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols.[11]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[1]
-
Disposal: Dispose of unused material and waste in accordance with institutional and local regulations. Do not discard down the drain.[13]
-
Enzalutamide powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber glass vials with screw caps
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
This protocol describes the preparation of a 10 mM Enzalutamide stock solution in DMSO.
-
Pre-Preparation:
-
Bring the vial of Enzalutamide powder and the bottle of anhydrous DMSO to room temperature before opening to prevent condensation of moisture.
-
Label a sterile, amber glass vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out the desired amount of Enzalutamide. For example, to prepare 1 mL of a 10 mM solution, you would need 4.644 mg.
-
Calculation:
-
Molecular Weight (MW) of Enzalutamide = 464.4 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) for 1 mL = 0.010 mol/L x 0.001 L x 464.4 g/mol x 1000 mg/g = 4.644 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed Enzalutamide powder into the pre-labeled amber vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 4.644 mg of Enzalutamide, add 1 mL of DMSO.
-
Cap the vial securely.
-
Vortex the solution at a moderate speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[8] Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[3]
-
Clearly label each aliquot.
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7]
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Dilute the stock solution with the appropriate cell culture medium or buffer to the desired final concentration immediately before use.[3] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[3][5]
Visualization
The following diagrams illustrate the key workflow and signaling pathway related to the androgen receptor antagonist.
Caption: Workflow for preparing an Enzalutamide stock solution.
Caption: Mechanism of action of Enzalutamide on the AR pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enzalutamide CAS#: 915087-33-1 [m.chemicalbook.com]
- 3. stemcell.com [stemcell.com]
- 4. Single-step purification of full-length human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. daytonphysicians.com [daytonphysicians.com]
- 11. benchchem.com [benchchem.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. hillman.upmc.com [hillman.upmc.com]
Application Notes and Protocols for Cell-Based Assays of Androgen Receptor Antagonist 3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Consequently, the development of androgen receptor antagonists is a key therapeutic strategy.[4][5][6] "Androgen receptor antagonist 3" represents a novel compound designed to inhibit AR signaling. These application notes provide detailed protocols for cell-based assays to characterize the antagonistic activity of this compound. The described assays are essential for determining its potency, specificity, and mechanism of action.
The androgen signaling pathway begins with the diffusion of androgens, such as dihydrotestosterone (DHT), into the cell, where they bind to the AR in the cytoplasm.[1] This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus.[7][8] Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes responsible for cell proliferation and survival.[2][8]
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Point of Antagonism.
Key Cell-Based Assays for AR Antagonist Activity
Several cell-based assays are crucial for evaluating the efficacy of AR antagonists. These include reporter gene assays to measure the inhibition of AR-mediated transcription, cell proliferation assays to assess the impact on cancer cell growth, and nuclear translocation assays to determine the effect on AR trafficking.
AR-Responsive Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of antagonists.[9][10] Cells are engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an ARE-containing promoter.[11]
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for an AR-Responsive Reporter Gene Assay.
Protocol: Luciferase-Based AR Reporter Assay
Materials:
-
AR-positive cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., LNCaP, PC3-AR).
-
Cell culture medium (e.g., RPMI-1640) with 5% charcoal-stripped fetal bovine serum (CSS) to deplete endogenous androgens.[12]
-
AR agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[13]
-
"this compound" (test compound).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium with 5% CSS and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Add the diluted antagonist to the wells.
-
Agonist Stimulation: Prepare the AR agonist (e.g., 1 nM R1881) in culture medium and add it to the wells containing the antagonist.[13] Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[11]
-
Lysis and Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[10]
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value using non-linear regression.
Cell Proliferation Assay
This assay assesses the ability of the AR antagonist to inhibit the growth of androgen-dependent prostate cancer cells.[14]
Protocol: WST-1/MTT Cell Proliferation Assay
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).[14][15]
-
Cell culture medium with 5% CSS.
-
AR agonist (DHT or R1881).
-
"this compound".
-
WST-1 or MTT reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium with 5% CSS and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of "this compound" in the presence of a fixed concentration of AR agonist (e.g., 10 nM DHT).[15]
-
Incubation: Incubate the cells for 3-6 days, replenishing the medium and compounds as needed.[16]
-
Signal Detection: Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the agonist-treated control and determine the IC50 value.
AR Nuclear Translocation Assay
This assay determines if the antagonist can prevent the androgen-induced movement of the AR from the cytoplasm to the nucleus, a critical step in its activation.[17][18]
Protocol: Immunofluorescence-Based Nuclear Translocation Assay
Materials:
-
AR-expressing cells (e.g., LNCaP).
-
Glass coverslips or imaging-compatible plates.
-
AR agonist (DHT or R1881).
-
"this compound".
-
Primary antibody against AR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on coverslips in androgen-depleted medium for 24 hours.[15]
-
Treatment: Treat the cells with the antagonist for a specified time, followed by stimulation with an AR agonist for 2-4 hours.[15]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with the primary AR antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR to determine the extent of nuclear translocation in treated versus control cells. A significant reduction in nuclear AR signal in the presence of the antagonist indicates inhibitory activity.[18]
Data Presentation
The antagonistic activity of "this compound" should be quantified and compared to known AR antagonists. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: Comparative Antagonistic Activity of AR Antagonists
| Compound | Assay Type | Cell Line | Agonist (Concentration) | IC50 (µM) | Reference |
| AR Antagonist 3 | Reporter Gene | LNCaP | R1881 (1 nM) | (Experimental) | N/A |
| AR Antagonist 3 | Cell Proliferation | LNCaP | DHT (10 nM) | (Experimental) | N/A |
| Enzalutamide | Reporter Gene | LNCaP | Testosterone (0.45 nM) | 0.026 | [13] |
| Apalutamide | Reporter Gene | LNCaP | Testosterone (0.45 nM) | 0.200 | [13] |
| Darolutamide | Reporter Gene | LNCaP | Testosterone (0.45 nM) | 0.026 | [13] |
| Bicalutamide | Competition Binding | LNCaP | R1881 | 0.160 | [13] |
| VPC-13566 (BF-3 Inhibitor) | PSA Secretion | LNCaP | R1881 | 0.08 | [18] |
| VPC-13566 (BF-3 Inhibitor) | Cell Proliferation | LNCaP | R1881 | 0.15 | [18] |
Note: Data for "this compound" is hypothetical and should be replaced with experimentally determined values. Data for other compounds are from published literature for comparative purposes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of "this compound." By systematically performing reporter gene, cell proliferation, and nuclear translocation assays, researchers can obtain critical data on the compound's potency and mechanism of action. This information is indispensable for the preclinical development of novel AR-targeted therapies for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Androgen receptor differentially regulates the proliferation of prostatic epithelial cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer Research
Topic: Next-Generation Androgen Receptor (AR) Antagonists in Castration-Resistant Prostate Cancer (CRPC)
For: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Androgen Receptor Signaling in Castration-Resistant Prostate Cancer (CRPC)
Prostate cancer is a leading cause of cancer-related death in men.[1] The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer progression.[2][3] Androgen deprivation therapy (ADT), which reduces serum testosterone to castrate levels, is the primary treatment for advanced prostate cancer.[4] However, most patients eventually progress to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite low androgen levels.[1][5] In CRPC, the AR signaling pathway remains active through various mechanisms, including AR gene amplification, mutations that allow activation by other steroids, and intratumoral androgen synthesis.[5][6][7] This continued reliance on AR signaling provides a strong rationale for the development of more potent AR antagonists.
Mechanism of Action: Next-Generation AR Antagonists
First-generation AR antagonists, such as bicalutamide, have limitations including lower binding affinity and partial agonist activity, particularly in the context of AR overexpression.[8][9] Next-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, have been developed to overcome these limitations.[4] These compounds exhibit a multi-faceted mechanism of action to more effectively inhibit AR signaling:
-
High-Affinity Binding: They bind to the ligand-binding domain (LBD) of the AR with significantly higher affinity than first-generation antagonists, more effectively competing with residual androgens.[8]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression.[8] Next-generation antagonists prevent this critical step.[8][10]
-
Impaired DNA Binding and Coactivator Recruitment: Even if some AR molecules were to enter the nucleus, these antagonists impair the ability of the AR to bind to androgen response elements (AREs) on DNA and to recruit necessary coactivators for gene transcription.[6][10]
This comprehensive blockade of the AR signaling cascade leads to reduced expression of AR target genes, such as prostate-specific antigen (PSA), and ultimately inhibits the growth and survival of prostate cancer cells.[8]
Caption: AR signaling pathway and points of inhibition by next-generation antagonists.
Data Presentation
Preclinical Activity of Representative Next-Generation AR Antagonists
| Compound | Target | IC50 | Key Preclinical Findings |
| Enzalutamide | Androgen Receptor | 36 nM (in LNCaP cells) | Binds to AR with higher affinity than bicalutamide; inhibits nuclear translocation, DNA binding, and coactivator recruitment; induces tumor regression in CRPC xenograft models.[8][10] |
| Apalutamide (ARN-509) | Androgen Receptor | 16 nM | Potent and competitive AR antagonist; inhibits AR nuclear translocation and DNA binding; demonstrates anti-tumor activity in CRPC models. |
| Darolutamide (ODM-201) | Androgen Receptor | 26 nM | High-affinity AR antagonist with a distinct structure; shows potent anti-tumor activity in preclinical models of CRPC. |
Summary of Key Clinical Trial Outcomes in CRPC
| Trial Name | Compound | Patient Population | Primary Endpoint | Result |
| PROSPER | Enzalutamide | Non-metastatic CRPC (nmCRPC) | Metastasis-Free Survival (MFS) | Median MFS: 36.6 months vs 14.7 months for placebo. 27% lower risk of death. Median overall survival of 67 months vs 56.3 months for placebo.[11] |
| SPARTAN | Apalutamide | Non-metastatic CRPC (nmCRPC) | Metastasis-Free Survival (MFS) | Median MFS: 40.5 months vs 16.2 months for placebo. 22% reduction in risk of death.[11] |
| PREVAIL | Enzalutamide | Chemotherapy-naïve metastatic CRPC (mCRPC) | Radiographic Progression-Free Survival (rPFS) & Overall Survival (OS) | 68% reduction in risk of rPFS or death. 23% reduction in risk of death. Median OS: 35.3 months vs 31.3 months for placebo.[12] |
| AFFIRM | Enzalutamide | Post-chemotherapy metastatic CRPC (mCRPC) | Overall Survival (OS) | Median OS: 18.4 months vs 13.6 months for placebo.[1] |
| TITAN | Apalutamide | Metastatic castration-sensitive prostate cancer (mCSPC) | Overall Survival (OS) & Radiographic Progression-Free Survival (rPFS) | 35% reduction in the risk of death compared to placebo.[13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the effect of an AR antagonist on the viability of prostate cancer cells.
Caption: Workflow for assessing cell viability with the MTS assay.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AR antagonist in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[7]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.[7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell line and metabolic activity.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting for AR and PSA Expression
This protocol is for analyzing the protein levels of the androgen receptor and its downstream target, PSA, in prostate cancer cells following treatment with an AR antagonist.
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Culture LNCaP cells in RPMI-1640 medium. For androgen-deprivation experiments, switch to medium with charcoal-stripped fetal bovine serum (CS-FBS) for 24 hours. Treat cells with the AR antagonist for a specified time (e.g., 24-48 hours), with or without stimulation by dihydrotestosterone (DHT).[11]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[11] Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[11]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight at 4°C.[11][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11][14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Immunofluorescence for AR Nuclear Translocation
This protocol describes a method to visualize the subcellular localization of the androgen receptor and assess the inhibitory effect of an antagonist on its androgen-induced nuclear translocation.
Caption: Workflow for immunofluorescence analysis of AR nuclear translocation.
Methodology:
-
Cell Seeding: Seed prostate cancer cells on sterile glass coverslips placed in a 24-well plate and allow them to attach overnight.
-
Cell Treatment: Treat the cells with the desired concentration of the AR antagonist for 1-2 hours. Then, stimulate with an androgen (e.g., 10 nM DHT) for 30-60 minutes to induce AR nuclear translocation. Include appropriate controls (vehicle only, DHT only).[15]
-
Fixation and Permeabilization: Wash the cells with PBS. Fix them with 4% formaldehyde in PBS for 15 minutes. Permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 10% goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the AR, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the AR (green) and nuclei (blue) channels. Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of the AR signal.
Protocol 4: In Vivo Efficacy in a CRPC Xenograft Model
This protocol details a general procedure for evaluating the anti-tumor activity of an AR antagonist in a mouse xenograft model of castration-resistant prostate cancer.
Caption: Workflow for a CRPC xenograft efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 CRPC cells (e.g., 22Rv1), resuspended in a mixture of media and Matrigel, into the flank of male immunodeficient mice (e.g., BALB/c nude or NSG).[17]
-
Tumor Establishment: Allow tumors to grow to a mean volume of 100-200 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Castration: To model CRPC, surgically castrate the mice once tumors are established. Allow the tumors to regrow, confirming their castration-resistant nature.[17]
-
Randomization and Treatment: Once tumors begin to regrow post-castration, randomize the mice into treatment groups (e.g., vehicle control, AR antagonist at one or more dose levels).[17] Administer the compound via the desired route (e.g., oral gavage) daily.
-
Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Monitor animal health and body weight regularly.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry (for AR, Ki67) or Western blotting to confirm target engagement.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 4. AR activates YAP/TAZ differentially in prostate cancer | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.3 |. Cell viability assay [bio-protocol.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Fluorescent Androgen Receptor Nuclear Translocation Assay – AS ONE INTERNATIONAL [asone-int.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6 |. Western blot analysis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
Application Notes and Protocols for Enzalutamide in Androgen Receptor Signaling Pathway Studies
Note on Compound Identity: The initial request specified "Compound C18." Following a comprehensive search, no specific, well-characterized compound with this designation acting on the androgen receptor (AR) signaling pathway could be identified. The term "C18" in the context of steroid-related research often refers to the C18 steroid backbone, a class that includes estrogens. To provide detailed and accurate application notes as requested, we have substituted "Compound C18" with Enzalutamide , a well-characterized and clinically significant second-generation androgen receptor inhibitor.
Introduction
Enzalutamide is a potent, orally available, non-steroidal antiandrogen that targets multiple steps in the androgen receptor (AR) signaling pathway.[1][2][3][4] It binds to the ligand-binding domain of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[1][4] Unlike first-generation antiandrogens, Enzalutamide's mechanism of action also includes the inhibition of AR nuclear translocation, DNA binding, and the recruitment of co-activators, leading to a more complete blockade of AR-mediated gene transcription.[1][2][4] These characteristics make Enzalutamide a critical tool for studying AR signaling in prostate cancer and other androgen-driven diseases, as well as a cornerstone therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC).[3][4]
These application notes provide an overview of the use of Enzalutamide in studying the AR signaling pathway, including its effects on various prostate cancer cell lines and in vivo models. Detailed protocols for key experimental assays are also provided to facilitate research in this area.
Data Presentation
In Vitro Efficacy of Enzalutamide
The following table summarizes the half-maximal inhibitory concentration (IC50) of Enzalutamide in various prostate cancer cell lines, demonstrating its potent anti-proliferative activity in AR-positive cells.
| Cell Line | Description | IC50 of Enzalutamide (µM) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.036 - 5.6 | [5][6][7] |
| VCaP | Androgen-sensitive human prostate carcinoma, overexpresses AR | Not explicitly found | |
| 22Rv1 | Human prostate carcinoma xenograft, expresses AR and AR-V7 | Not explicitly found to have a consistent IC50 value | [8] |
| C4-2B | Castration-resistant LNCaP subline | 1.18 - 14.77 | [5][9] |
In Vivo Efficacy of Enzalutamide
The table below presents data from preclinical and clinical studies, highlighting the effect of Enzalutamide on tumor growth and Prostate-Specific Antigen (PSA) levels.
| Model/Study | Treatment Group | Outcome | Result | Reference |
| 22Rv1 Xenograft | Enzalutamide | Tumor Growth | Did not significantly affect tumor growth in this model. | [8] |
| VCaP Xenograft | Enzalutamide | Tumor Growth | Marked decrease in tumor growth. | [2] |
| PREVAIL Clinical Trial (mCRPC) | Enzalutamide | PSA Decline ≥50% | 78% of patients | [10] |
| PREVAIL Clinical Trial (mCRPC) | Enzalutamide | PSA Decline ≥90% | 47% of patients | [10] |
| Real-World Data (mCRPC) | Enzalutamide | Median PSA Decline | 58% | [4][10] |
| Real-World Data (mCRPC) | Enzalutamide | Undetectable PSA | 14.2% of patients | [10] |
| ARCHES Clinical Trial (mHSPC) | Enzalutamide + ADT | Undetectable PSA at 3 months | 46.8% of patients | [11] |
Signaling Pathways and Mechanisms
Canonical Androgen Receptor Signaling Pathway
The following diagram illustrates the normal activation of the androgen receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pcf.org [pcf.org]
- 3. info.taconic.com [info.taconic.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.ice-biosci.com [en.ice-biosci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Enzalutamide and Prostate-Specific Antigen Levels in Metastatic Prostate Cancer: A Secondary Analysis of the ARCHES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring the Effects of Androgen Receptor Antagonist 3
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer.[1] Upon binding to androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA.[2][3] This initiates the transcription of target genes, including the well-known biomarker, Prostate-Specific Antigen (PSA), which promotes cancer cell growth and survival.[1]
Androgen receptor antagonists are a cornerstone of prostate cancer therapy. "Androgen Receptor Antagonist 3" (hereafter referred to as AR-ANT-3) is a novel compound designed to inhibit AR signaling. To characterize its biological effects and therapeutic potential, a series of standardized in vitro and in vivo assays are required. This document provides detailed protocols for key experiments to measure the efficacy and mechanism of action of AR-ANT-3, using the well-characterized second-generation AR antagonist, Enzalutamide, as a representative example.
Enzalutamide functions through a multi-faceted mechanism that includes:
-
Competitively inhibiting the binding of androgens to the AR with a higher affinity than older antagonists like bicalutamide.[4][5][6]
-
Preventing the nuclear translocation of the activated AR.[2][4][7][8]
-
Impairing the binding of the AR to DNA and the recruitment of co-activators.[2][4][5]
These actions result in a comprehensive shutdown of the AR signaling pathway, making it an effective therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[4]
Part 1: In Vitro Assays for Characterizing AR-ANT-3
Androgen Receptor Binding Affinity Assay
Principle: This assay quantifies the ability of a test compound (AR-ANT-3) to compete with a radiolabeled or fluorescently-labeled androgen for binding to the AR ligand-binding domain (LBD). The affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the labeled ligand. A lower IC50 value indicates a higher binding affinity.[9][10][11]
Protocol: Radioligand Competition Binding Assay
Materials and Reagents:
-
Recombinant human AR protein (LBD)
-
Radiolabeled ligand: [³H]-Methyltrienolone (R1881)
-
Unlabeled competitor: Dihydrotestosterone (DHT) for positive control
-
Test compound: AR-ANT-3
-
Assay Buffer: Tris-HCl, pH 7.4, with EDTA, glycerol, and protease inhibitors
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AR-ANT-3 and the positive control (DHT) in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of recombinant AR protein, and a fixed concentration of [³H]-R1881 to each well.
-
Add the serially diluted AR-ANT-3, DHT, or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 4°C for 16-24 hours with gentle agitation to reach binding equilibrium.
-
After incubation, transfer the contents to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of AR-ANT-3.
-
Plot the percentage of specific binding against the log concentration of AR-ANT-3.
-
Determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary:
| Compound | Binding Affinity (IC50) | Reference |
| Enzalutamide | ~25 nM | [6] |
| Bicalutamide | ~150-200 nM | [6] |
| Dihydrotestosterone (DHT) | ~1-5 nM | [12] |
AR-Mediated Transcriptional Activity Assay
Principle: A luciferase reporter gene assay is used to measure the transcriptional activity of the AR.[3] Cells are engineered to express the AR and a reporter construct containing AREs upstream of a luciferase gene. In the presence of an agonist like DHT, the activated AR binds to the AREs and drives luciferase expression. An antagonist like AR-ANT-3 will inhibit this DHT-induced luciferase activity in a dose-dependent manner.[3][12]
Protocol: Luciferase Reporter Assay
Materials and Reagents:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP) or a host cell line (e.g., HEK293) co-transfected with AR expression and ARE-luciferase reporter plasmids.[3][13]
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS) to reduce background androgen levels.[1]
-
DHT for AR activation.
-
AR-ANT-3.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
If using a transient transfection system, transfect the cells with the AR expression and ARE-luciferase reporter plasmids.
-
Replace the medium with medium containing CS-FBS and starve the cells for 24 hours.[1]
-
Pre-treat the cells with various concentrations of AR-ANT-3 or vehicle control for 1-2 hours.
-
Stimulate the cells with a fixed concentration of DHT (e.g., 1-10 nM) and incubate for an additional 18-24 hours.
-
Wash the cells with PBS and lyse them.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced activity for each concentration of AR-ANT-3.
-
Plot the percentage of inhibition against the log concentration of AR-ANT-3 and determine the IC50 value.
Quantitative Data Summary:
| Cell Line | Antagonist | IC50 (vs. DHT stimulation) | Reference |
| MDA-kb2 | Enzalutamide | ~30-70 nM | [12] |
| MDA-kb2 | Bicalutamide | >1000 nM | [12] |
Cell Viability and Proliferation Assay
Principle: These assays measure the effect of AR-ANT-3 on the growth and survival of prostate cancer cells.[14] Assays like the MTT or WST-1 assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.[15] A reduction in metabolic activity indicates cytotoxicity or inhibition of proliferation.
Protocol: WST-1 Cell Viability Assay
Materials and Reagents:
-
Androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).[13][16][17]
-
Cell culture medium with CS-FBS.
-
AR-ANT-3.
-
WST-1 reagent.
-
96-well cell culture plates.
-
Microplate reader (spectrophotometer).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with medium containing CS-FBS and various concentrations of AR-ANT-3 or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of AR-ANT-3 and determine the IC50 value.
Quantitative Data Summary:
| Cell Line | Compound | Effect | Reference |
| LNCaP | Enzalutamide | Dose-dependent inhibition of proliferation | [18] |
| VCaP | Enzalutamide | Dose-dependent inhibition of proliferation | [19] |
Analysis of AR and AR-Target Gene Expression
Principle: To confirm that AR-ANT-3 acts by inhibiting the AR signaling pathway, its effect on the protein and mRNA levels of AR and its target genes (e.g., PSA, TMPRSS2) can be measured using Western blotting and quantitative real-time PCR (qPCR), respectively.[1]
Protocol: Western Blot for AR and PSA Protein Levels
Materials and Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture LNCaP cells and treat with AR-ANT-3 and/or DHT as described in the luciferase assay protocol.
-
Lyse the cells with ice-cold RIPA buffer and collect the supernatant after centrifugation.[19]
-
Determine the protein concentration using a BCA assay.[19]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[1]
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of AR and PSA bands to the loading control (GAPDH).
-
Compare the normalized protein levels between different treatment groups.
Quantitative Data Summary:
| Cell Line | Treatment | Effect on PSA Expression | Reference |
| LNCaP/AR cells | Bicalutamide | Induced expression (agonist activity) | [6] |
| LNCaP/AR cells | Enzalutamide | No induction of expression (no agonist activity) | [6] |
Part 2: In Vivo Models for Efficacy Assessment
Prostate Cancer Xenograft Model
Principle: To evaluate the anti-tumor efficacy of AR-ANT-3 in a living organism, human prostate cancer cells are implanted into immunocompromised mice (e.g., nude or NOD/SCID mice) to form tumors.[21][22] The mice are then treated with AR-ANT-3, and the effect on tumor growth, progression, and animal survival is monitored over time.[23]
Protocol: Subcutaneous LNCaP Xenograft Model
Materials and Reagents:
-
Male immunodeficient mice (e.g., 6-8 week old nude mice).
-
Matrigel.
-
AR-ANT-3 formulated for oral gavage or other appropriate route of administration.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AR-ANT-3 or vehicle control to the mice daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth rates between the treatment and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
If applicable, perform a survival analysis (Kaplan-Meier plot).
References
- 1. benchchem.com [benchchem.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 15. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 16. Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LNCaP - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. lncap.com [lncap.com]
- 21. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Androgen Receptor Antagonist 3 and Other Novel ARIs
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered during experiments with "Androgen receptor antagonist 3" and other novel androgen receptor inhibitors (ARIs). Poor aqueous solubility is a common challenge for these small molecules, which can impact data quality and experimental reproducibility.
Troubleshooting Guide
This guide provides direct answers to specific issues you may encounter in the lab.
Q1: My this compound, which was dissolved in DMSO, precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?
A1: This is a common phenomenon known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[1] Here are the recommended troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%) to minimize solvent effects on your biological system.[1]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilutions of your concentrated DMSO stock in pure DMSO first. Then, add the final, less concentrated DMSO stock to your aqueous medium with vigorous mixing. This prevents localized high concentrations of the compound from precipitating upon contact with the buffer.[1]
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure immediate and thorough mixing by vortexing or pipetting. This rapid dispersion can help prevent the formation of precipitates.[1]
-
Gentle Warming: Gently warming the final solution to 37°C may help in redissolving the compound. However, be cautious about the thermal stability of your specific ARI.[1]
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my ARI?
A2: Yes, inconsistent results are a hallmark of poor compound solubility.[2] If the ARI is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of potency (e.g., higher IC50 values) and poor reproducibility. Always visually inspect your final diluted solutions for any signs of precipitation before adding them to your assay.[2]
Q3: My ARI appears to be adsorbing to my labware (e.g., pipette tips, microplates). How can I mitigate this?
A3: Hydrophobic compounds like many ARIs can adsorb to plastic surfaces, reducing the effective concentration in your experiment. To address this:
-
Use low-binding labware (e.g., siliconized or low-protein-binding microplates and pipette tips).[2]
-
Consider pre-treating the labware with a blocking agent like bovine serum albumin (BSA), if it is compatible with your assay.[2]
-
Including a low percentage of a non-ionic surfactant (e.g., Tween-80) in your buffer can also help reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance the solubility of poorly soluble drugs like novel ARIs?
A1: Several techniques are used to improve the aqueous solubility of these compounds, which are often classified as Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[3][4] These methods can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier can enhance solubility.[5][7] Amorphous solid dispersions are a particularly effective strategy.[3]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility. Basic compounds are more soluble at lower pH, while acidic compounds are more soluble at higher pH.[1][8][9]
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and enhance its apparent water solubility.[7][10]
-
Salt Formation: For ionizable ARIs, converting the free acid or base into a salt form is a common and effective way to increase solubility.[5][9]
-
Q2: How do I choose the right solubilization technique for my specific Androgen Receptor Antagonist?
A2: The optimal technique depends on the physicochemical properties of your compound and the requirements of your experiment. The decision tree diagram below provides a logical workflow for selecting an appropriate method. A key first step is to determine if your compound is ionizable by measuring its pKa.
Q3: Are there any "universal" solvents for poorly soluble ARIs for in vitro work?
A3: While there is no single universal solvent, Dimethyl Sulfoxide (DMSO) is the most widely used initial solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening and cell-based assays.[11][12] However, the final concentration of DMSO in the assay medium must be kept low to avoid cellular toxicity.[1] For in vivo studies, formulations often require more complex vehicles that may include co-solvents like PEG300, surfactants like Tween-80, and oils.[13]
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Properties & Considerations | Typical Final Concentration |
| DMSO | Powerful solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations. | < 0.5% (ideally ≤ 0.1%) |
| Ethanol | Less toxic than DMSO for some cell lines. Can evaporate over time, changing the concentration. | < 1% |
| PEG 300/400 | Low toxicity. Often used in in vivo formulations. Can be viscous. | Variable, assay-dependent |
| Propylene Glycol | Low toxicity co-solvent, commonly used in parenteral formulations.[6] | Variable, assay-dependent |
Table 2: Qualitative Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the compound. | Simple, effective for ionizable drugs.[8] | Risk of precipitation if pH changes; not for non-ionizable drugs. |
| Co-solvents | Reduces the polarity of the aqueous solvent.[8] | Simple to implement for in vitro studies.[6] | Co-solvent may have biological effects or toxicity. |
| Cyclodextrins | Forms a host-guest inclusion complex.[7] | Can significantly increase solubility; low toxicity. | Can be expensive; may alter drug-receptor interactions. |
| Solid Dispersion | Disperses the drug in a hydrophilic matrix.[5] | Substantially improves dissolution and bioavailability.[7] | Requires specialized formulation equipment (e.g., spray dryer). |
| Surfactants | Forms micelles that encapsulate the drug. | Effective at low concentrations. | Can interfere with assays; potential for cell toxicity.[14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a novel ARI.
-
Weigh the Compound: Accurately weigh a precise amount of your ARI (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[1]
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1][12]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][15]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[16][17]
-
Prepare Medium: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add Excess Compound: Add an excess amount of the ARI to a known volume of the buffer in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that a saturated solution is formed and solid compound remains.[16]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[16]
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved ARI using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.
Mandatory Visualization
Caption: Simplified Androgen Receptor (AR) signaling pathway and mechanism of antagonists.
Caption: Troubleshooting workflow for compound precipitation issues.
Caption: Decision tree for selecting a suitable solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tanzj.net [tanzj.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scispace.com [scispace.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
"Androgen receptor antagonist 3" stability and storage conditions
Technical Support Center: Androgen Receptor Antagonist 3
Disclaimer: "this compound" is a placeholder name for a hypothetical compound. The information provided below is based on the general characteristics and behavior of small molecule androgen receptor antagonists and is intended for research and development purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for "this compound" in its solid form?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for at least two years. For short-term storage (up to a few weeks), the solid can be kept at 4°C. Always keep the container tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[1] Once dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -80°C for long-term stability (up to six months) or at -20°C for shorter durations (up to one month).[1]
Q3: My compound appears to be degrading in my aqueous experimental buffer. What could be the cause?
A3: Instability in aqueous solutions is a common issue and can be attributed to several factors:
-
pH: Extreme pH values can catalyze the hydrolysis of susceptible functional groups.[2] Many small molecules are most stable in a pH range of 4 to 8.
-
Temperature: Elevated temperatures, such as the 37°C used in cell culture incubators, can accelerate the rate of chemical degradation.[2][3]
-
Light Exposure: UV light can initiate photolytic degradation.[2][4] It is advisable to work with the compound in a shaded environment or use amber-colored vials.[3]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[2][4]
Q4: I am observing multiple peaks during HPLC analysis of my compound. What does this indicate?
A4: The presence of multiple peaks, other than the main compound peak, suggests the presence of impurities or degradation products.[3][5] This could be due to improper storage, contamination of the solvent, or degradation during the sample preparation or analytical process itself.[3]
Troubleshooting Guide
Problem 1: Precipitate formation in the stock solution upon thawing.
-
Possible Cause: The concentration of the compound may exceed its solubility limit in the chosen solvent at lower temperatures. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] To prevent this from recurring, consider preparing a slightly more dilute stock solution and ensure it is aliquoted to avoid repeated temperature cycling.[1]
Problem 2: Loss of biological activity in cell-based assays.
-
Possible Cause: The compound may be unstable in the cell culture medium at 37°C.[3] Components in the medium could also be interacting with and degrading the compound.
-
Solution: Minimize the time the compound is incubated in the medium before analysis. Prepare fresh dilutions from a frozen stock solution for each experiment.[3] Consider performing a time-course experiment to determine the rate of degradation at 37°C in your specific medium.
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause: This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations in the working solutions. It could also result from degradation occurring during the experiment.
-
Solution: Ensure the stock solution is completely dissolved before making dilutions. Use fresh dilutions for each replicate and protect the solutions from light and elevated temperatures as much as possible during the experimental setup.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 24 months | Keep desiccated and protected from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily; stability is pH-dependent. |
Table 2: Summary of Forced Degradation Study Results
Forced degradation studies are essential to understand a compound's intrinsic stability and to identify potential degradation products.[6][7][8]
| Condition | Time | Temperature | % Degradation (Illustrative) | Primary Degradation Pathway |
| Acidic (0.1 N HCl) | 24 hours | 60°C | 15% | Hydrolysis |
| Basic (0.1 N NaOH) | 24 hours | 60°C | 25% | Hydrolysis |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 10% | Oxidation |
| Thermal | 72 hours | 80°C | 8% | Thermolysis |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 5% | Photolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies, also known as stress testing, are conducted to identify likely degradation products and establish the intrinsic stability of a molecule.[6][7][8]
-
Preparation of Solutions: Prepare a 1 mg/mL solution of "this compound" in a 1:1 mixture of acetonitrile and water.[9]
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Store the drug solution at 80°C for 72 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the drug solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines, for 24 hours.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and to profile the degradation products.
Visualizations
Caption: Troubleshooting decision tree for compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Common problems in experiments with "Androgen receptor antagonist 3"
Welcome to the technical support center for experiments involving Androgen Receptor Antagonist 3, a potent, non-steroidal androgen receptor (AR) antagonist characterized by its carborane cage structure. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and answer frequently asked questions encountered during in vitro studies.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The hydrophobic carborane cage of this compound can lead to poor aqueous solubility.[1][2][3][4][5] The final concentration in your cell culture media may exceed its solubility limit. | - Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility in aqueous media. Always include a vehicle control with the equivalent DMSO concentration.[6] - Decrease Final Concentration: Attempt the experiment with a lower final concentration of the antagonist. - Use a Co-solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[6] |
| Inconsistent or Non-reproducible Results in Cell-Based Assays | - Compound Instability: The antagonist may be unstable in the cell culture medium at 37°C over the course of the experiment.[7] - Cell Passage Number: High passage numbers can lead to cellular senescence or altered phenotypes, affecting experimental outcomes.[8] - Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution into the media.[7] | - Assess Compound Stability: Perform a stability test of the antagonist in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[7] - Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase when seeding for experiments.[8] - Ensure Complete Dissolution: After preparing the stock solution, visually inspect for any precipitate. Vortex thoroughly and consider brief sonication. |
| High Cytotoxicity Observed at Expected Efficacious Concentrations | - Off-Target Effects: Non-steroidal AR antagonists have been reported to have off-target effects, such as interacting with the GABA-A receptor, which could contribute to cytotoxicity.[9][10][11][12] - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.[6] | - Perform Dose-Response Cytotoxicity Assays: Determine the toxicity profile of the antagonist in your cell line and select a concentration for your functional assays that is well below the cytotoxic threshold. - Lower Solvent Concentration: Ensure the final DMSO concentration is as low as possible and always include a vehicle control to assess the solvent's effect on cell viability.[6] |
| Antagonist Shows Agonist Activity at High Concentrations | In some contexts, particularly with mutated forms of the androgen receptor or in specific cell lines, AR antagonists can exhibit partial agonist activity.[12][13] | - Titrate the Compound: Perform a full dose-response curve to identify the concentration range where the compound acts as a pure antagonist. - Cell Line Characterization: Be aware of the androgen receptor status (wild-type vs. mutant) in your chosen cell line, as this can influence the antagonist's activity.[14] |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I prepare a stock solution of this compound?
A1: Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).[6] Ensure the compound is completely dissolved by vortexing.
Q2: What are the recommended storage conditions for the stock solution?
A2: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or colder for long-term stability. Avoid repeated freeze-thaw cycles.[7]
Q3: How stable is this compound in cell culture media?
A3: The stability can vary depending on the specific media components and experimental conditions. It is recommended to perform a stability study by incubating the compound in the media at 37°C for the duration of your experiment and analyzing its concentration at different time points using a suitable analytical method like HPLC-MS.[7][15]
Experimental Design
Q4: Which cell lines are suitable for testing this compound?
A4: Common prostate cancer cell lines such as LNCaP (androgen-sensitive, expresses a mutant AR), VCaP (androgen-sensitive, overexpresses wild-type AR), and 22Rv1 (castration-resistant, expresses full-length AR and splice variants) are frequently used. The choice of cell line should be guided by your specific research question.[14][16]
Q5: What are some key controls to include in my experiments?
A5:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the antagonist.
-
Positive Control: Use a known androgen, such as dihydrotestosterone (DHT), to stimulate the androgen receptor.
-
Reference Antagonist: Include a well-characterized AR antagonist, like enzalutamide, for comparison.
Q6: What are potential off-target effects of this antagonist?
A6: Non-steroidal androgen receptor antagonists as a class have been reported to interact with other receptors, notably the GABA-A receptor, which can lead to neurological side effects in vivo and may contribute to off-target effects in vitro.[9][10][11][12] It is important to consider this possibility when interpreting your results.
Experimental Protocols and Data
General Protocol for a Cell-Based AR Antagonism Assay
This protocol outlines a general workflow for assessing the antagonistic activity of this compound using a reporter gene assay in a prostate cancer cell line.
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density that allows for exponential growth during the experiment.
-
Transfection (if necessary): If the cell line does not have an endogenous reporter system, co-transfect with an androgen receptor expression plasmid and a reporter plasmid containing androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-treat the cells with the antagonist dilutions for 1-2 hours.
-
Add a constant concentration of an AR agonist (e.g., DHT) to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
Assay Readout: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized reporter signal against the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for different androgen receptor antagonists. Note that these values can vary depending on the specific assay conditions and cell line used.
| Compound | Assay Type | Cell Line | Approximate IC₅₀ (μM) |
| This compound | AR Transcriptional Activity | LNCaP | Data not publicly available |
| Bicalutamide | AR Competitive Binding | LNCaP/AR | ~1.0 |
| Enzalutamide (MDV3100) | AR Competitive Binding | LNCaP/AR | ~0.1 - 0.2 |
Data for Bicalutamide and Enzalutamide are compiled from publicly available literature and serve as a reference.[12]
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. A Novel Closo-Ortho-Carborane-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Carborane-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carborane-based inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the bioavailability of these unique compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter in your research.
Issue 1: Poor Aqueous Solubility of Carborane-Based Inhibitor
Question: My carborane-based inhibitor shows potent activity in enzymatic assays but has extremely low solubility in aqueous buffers, hindering its use in cell-based assays and in vivo studies. What can I do to improve its solubility?
Answer: The inherent hydrophobicity of the carborane cage is a common cause of poor aqueous solubility.[1][2] Here are several strategies to address this issue:
-
Formulation with Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic carborane moiety, increasing its apparent solubility.
-
Co-solvents: The use of biocompatible co-solvents such as DMSO, ethanol, or PEG 400 in your formulation can enhance solubility. However, be mindful of their potential effects on your experimental system.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that encapsulate the hydrophobic inhibitor.
-
-
Chemical Modification:
-
Introduction of Polar Functional Groups: Attaching hydrophilic groups (e.g., hydroxyl, carboxyl, or amino groups) to the carborane cage or the organic scaffold can significantly improve water solubility.
-
Conversion to nido-Carboranes: The degradation of the closo-carborane cage to its anionic nido-form can dramatically increase aqueous solubility.[1] This can sometimes be achieved under basic conditions.
-
-
Nanoparticle-Based Formulations:
-
Liposomes: Encapsulating your inhibitor within the lipid bilayer of liposomes can improve its solubility and delivery.[3][4][5]
-
Polymeric Nanoparticles: Formulating the inhibitor into nanoparticles made from biodegradable polymers like PLGA can enhance solubility and provide opportunities for targeted delivery.[6]
-
Issue 2: Low Permeability Across Caco-2 Monolayers
Question: My carborane-based inhibitor has poor permeability in the Caco-2 assay, suggesting low intestinal absorption. How can I improve its transport across the intestinal barrier?
Answer: Low permeability in Caco-2 assays is a frequent challenge for hydrophobic compounds. Here are some approaches to consider:
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine oil-in-water emulsions in the gut, which can enhance the absorption of lipophilic drugs.
-
Permeation Enhancers: The inclusion of certain excipients that can transiently open the tight junctions between intestinal epithelial cells may improve permeability.
-
-
Structural Modification:
-
Prodrug Approach: Attaching a hydrophilic promoiety that is cleaved by intestinal enzymes can temporarily increase solubility and transport, releasing the active inhibitor after absorption.
-
Targeted Delivery: Conjugating the inhibitor to a molecule that is actively transported across the intestinal epithelium (e.g., a peptide or sugar) can facilitate uptake.
-
Issue 3: Rapid In Vivo Clearance and Low Oral Bioavailability
Question: After oral administration in an animal model, my carborane-based inhibitor shows very low plasma concentrations and a short half-life. What are the likely causes and how can I address this?
Answer: Low oral bioavailability can be a result of poor absorption, extensive first-pass metabolism, or rapid clearance. The exceptional stability of the carborane cage often makes it resistant to metabolism, pointing towards absorption as a primary hurdle.[7][8]
-
Improve Absorption: The strategies mentioned for improving solubility and permeability (Issue 1 & 2) are directly applicable here. Nanoparticle formulations, in particular, can protect the drug from degradation in the gastrointestinal tract and enhance its uptake.[6][9][10]
-
Reduce Clearance: While carboranes themselves are metabolically robust, the organic part of the molecule can be susceptible to metabolism. Consider modifications to the organic scaffold to block potential metabolic sites.
-
Alternative Routes of Administration: If oral bioavailability remains a significant challenge, exploring other routes of administration, such as intravenous or intraperitoneal injection, may be necessary for preclinical studies to establish proof-of-concept.
Issue 4: Inconsistent Results and Compound Instability
Question: I am observing variability in my experimental results, and I suspect my carborane-based inhibitor might be degrading. How can I assess and improve its stability?
Answer: While the closo-carborane cage is generally very stable, the ortho-isomer can be susceptible to degradation to the nido-form, especially in the presence of nucleophiles.[1]
-
Isomer Selection: The meta- and para-isomers of carborane are generally more stable than the ortho-isomer.[11][12] If your synthesis allows, consider using these more stable isomers.
-
pH Control: Maintaining an appropriate pH in your experimental buffers is crucial. Avoid strongly basic conditions, which can promote cage degradation.
-
Analytical Monitoring: Regularly check the purity and integrity of your compound stock and experimental samples using techniques like HPLC, LC-MS, and ¹¹B NMR spectroscopy.
-
Storage Conditions: Store your carborane-based inhibitors in a cool, dry, and dark place to prevent degradation. For solutions, consider storing at -20°C or -80°C.
Quantitative Data on the Bioavailability of Carborane-Based Inhibitors
The following tables summarize available quantitative data to facilitate comparison between different carborane-based inhibitors and formulation strategies.
Table 1: In Vitro Permeability of Carborane-Based Compounds in Caco-2 Cells
| Compound/Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Carborane-based EGFR Inhibitor (Compound 17) | High intestinal absorption predicted in silico | No P-gp interaction predicted | [13][14] |
| Marketed Drugs (Median Value for Comparison) | 16 | Not specified | [15] |
Table 2: In Vivo Pharmacokinetic Parameters of Carborane-Based Inhibitors
| Compound | Animal Model | Route of Administration | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Carborane-based EGFR Inhibitor (Compound 17) | Mice | Oral | Not specified, but excellent acute oral safety (LD50 > 2000 mg/kg) | Not specified | Not specified | Not specified | [13][14] |
| Boronated Compound (RPX7009) | Rat | Not specified | Similar to β-lactam antibiotics | Not specified | Not specified | Not specified | [16] |
Note: This table is intended to be populated as more specific pharmacokinetic data for carborane-based inhibitors becomes publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your experimental design.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a carborane-based inhibitor in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Study:
-
The test compound (dissolved in a suitable transport buffer, often containing a low percentage of DMSO) is added to the apical (A) side of the Transwell insert.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction, from basolateral to apical (B to A).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound on the receiver side.
-
A: The surface area of the Transwell membrane.
-
C₀: The initial concentration of the compound on the donor side.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests that the compound may be a substrate for an efflux transporter (e.g., P-glycoprotein).
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a carborane-based inhibitor after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are fasted overnight before dosing.
-
Formulation: The carborane-based inhibitor is formulated in a suitable vehicle (e.g., a solution with co-solvents, a suspension, or a lipid-based formulation).
-
Administration: The formulation is administered to the animals via oral gavage at a specific dose. A parallel group receives the compound via intravenous (IV) injection to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the inhibitor in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
Oral Bioavailability (F%): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the bioavailability of carborane-based inhibitors.
Caption: Experimental workflow for bioavailability assessment.
Caption: General signaling pathway inhibition by a carborane-based inhibitor.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Association of sugar-based carboranes with cationic liposomes: an electron spin resonance and light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Carborane based mesoporous nanoparticles as a potential agent for BNCT - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of para , meta , and ortho -carborane centred non-fullerene acceptors for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05018H [pubs.rsc.org]
- 12. Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12) on the physicochemical properties, cytotoxicity and antiviral activity of uridine and 2'-deoxyuridine boron cluster conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with "Androgen receptor antagonist 3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "Androgen receptor antagonist 3". The information provided is intended to help resolve unexpected experimental results and offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Androgen Receptor (AR) Antagonist 3 is a small molecule inhibitor designed to competitively bind to the androgen receptor. This binding prevents the natural ligands, testosterone and dihydrotestosterone (DHT), from activating the receptor. The AR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. By blocking this activation, this compound can inhibit the growth of androgen-sensitive cells.
Q2: What are the known off-target effects of androgen receptor antagonists?
As a class of drugs, androgen receptor antagonists have been reported to have off-target effects. One notable off-target effect is the inhibition of GABA-A currents, which has been associated with an increased risk of seizures in animal models and clinical trials.[1] It is crucial to consider potential off-target effects when interpreting experimental results.
Q3: What are the common mechanisms of resistance to androgen receptor antagonists?
Resistance to androgen receptor antagonists is a significant challenge, particularly in the context of prostate cancer treatment.[2][3] Common resistance mechanisms include:
-
AR gene amplification and overexpression: Increased levels of the AR protein can render the antagonist less effective.[3]
-
AR gene mutations: Mutations in the ligand-binding domain of the AR can alter its affinity for antagonists or even convert antagonists into agonists.
-
Expression of AR splice variants (AR-Vs): These variants often lack the ligand-binding domain, making them constitutively active and insensitive to traditional antagonists that target this domain.[4]
-
Activation of bypass signaling pathways: Upregulation of other signaling pathways that can drive cell growth independently of the AR.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of antagonist activity.
-
Question: My experiment shows a much higher IC50 value for this compound than reported, or the compound is not showing any antagonist activity. What could be the reason?
-
Answer:
-
Compound Solubility and Stability: Ensure that the compound is fully dissolved. "this compound" may have limited solubility in aqueous media. It is recommended to prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and to avoid repeated freeze-thaw cycles. Storage conditions are critical; for example, one formulation of an AR antagonist is recommended to be stored at -80°C for long-term stability.[5]
-
Cell Line Authentication and Passage Number: Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes, including changes in AR expression or sensitivity to antagonists.
-
Presence of Androgens in Serum: Standard fetal bovine serum (FBS) contains androgens that can compete with the antagonist. For sensitive assays, consider using charcoal-stripped FBS to remove endogenous steroids.
-
Incorrect Assay Conditions: Optimize the concentration of the agonist (e.g., DHT) used to stimulate AR activity. The concentration of the antagonist required will depend on the concentration of the agonist it is competing with.
-
Issue 2: Inconsistent results between different assay formats (e.g., cell viability vs. reporter assay).
-
Question: I am observing a potent effect of this compound in my reporter gene assay, but a much weaker effect in my cell viability assay. Why is there a discrepancy?
-
Answer:
-
Time-course of Effect: The inhibition of AR transcriptional activity (measured by a reporter assay) is often a more rapid event than the resulting decrease in cell viability. Ensure that the endpoint for your cell viability assay is long enough to observe the downstream effects of AR inhibition. A significant decrease in PSA mRNA, an AR target, can be seen within 2-3 hours of treatment with some AR antagonists.[6]
-
Off-target Effects on Cell Viability: The compound may have off-target cytotoxic effects that are independent of its action on the AR. This can be investigated by testing the compound in an AR-negative cell line. Some AR antagonists are inactive in AR-negative prostate cancer cells.[6]
-
Assay-specific Artifacts: Some assay reagents can interfere with the compound or the detection method. For example, the color or fluorescence of the compound could interfere with colorimetric or fluorometric readouts. Run appropriate controls, including the compound in the absence of cells, to check for interference.
-
Issue 3: Unexpected agonist activity at high concentrations.
-
Question: At high concentrations, "this compound" appears to be stimulating my reporter gene, acting as an agonist. Is this expected?
-
Answer:
-
Partial Agonism: Some molecules can act as antagonists at low concentrations and partial agonists at higher concentrations. This is a known phenomenon for some nuclear receptor modulators.
-
AR Mutations: Certain mutations in the AR ligand-binding domain can convert antagonists into agonists. If you are using a cell line with a known AR mutation (e.g., LNCaP cells which have a T877A mutation), this could explain the observed agonist activity.
-
Off-target Effects on Reporter Gene: The compound might be activating the reporter gene through an AR-independent mechanism. Consider using a control reporter plasmid with a minimal promoter to assess for non-specific effects.
-
Quantitative Data
It is important to note that different compounds may be referred to as "this compound". The following table summarizes data for distinct molecules found in the literature with this or a similar name, highlighting the importance of using compound-specific information.
| Compound Name/Identifier | IC50 Value | Target | Notes |
| This compound (Compound C18) | 2.4 μM | Androgen Receptor | Shows anticancer activities.[7] |
| AR antagonist 3 | 0.47 µM | Androgen Receptor | Potent and selective AR antagonist.[5] |
| 3-nitrophenylferrocene 24a | 0.28 µM | Androgen Receptor | A ferrocene derivative with AR-antagonistic action.[8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of "this compound" on cell proliferation.
-
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
"this compound"
-
DHT
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, replace the medium with a medium containing charcoal-stripped FBS.
-
Prepare serial dilutions of "this compound" in the charcoal-stripped FBS medium. Also, prepare a solution of DHT (e.g., 10 nM).
-
Treat the cells with the antagonist dilutions in the presence of DHT. Include appropriate controls: vehicle control (e.g., DMSO), DHT alone, and antagonist alone.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the DHT-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for AR Protein Levels
This protocol is for assessing the effect of "this compound" on the expression of the androgen receptor.
-
Materials:
-
Androgen-sensitive cell line
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with "this compound" at various concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.
-
3. AR Reporter Gene Assay
This assay measures the transcriptional activity of the androgen receptor.
-
Materials:
-
Cell line for transfection (e.g., PC-3 or HEK293T)
-
AR expression plasmid
-
Reporter plasmid containing an androgen-responsive element driving a luciferase or β-galactosidase gene
-
Transfection reagent
-
"this compound"
-
DHT
-
Luciferase or β-galactosidase assay system
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Co-transfect the cells with the AR expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of "this compound" in the presence of a fixed concentration of DHT (e.g., 1 nM).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., Renilla luciferase).
-
Plot the dose-response curve to determine the IC50 of the antagonist.
-
Visualizations
Caption: Androgen Receptor signaling pathway and the inhibitory action of Antagonist 3.
Caption: General experimental workflow for testing this compound.
Caption: Decision tree for troubleshooting unexpected results with AR antagonists.
References
- 1. Drug safety is a barrier to the discovery and development of new androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Curve Optimization for Compound C18
Disclaimer: The information provided in this guide pertains to a generic small molecule, herein referred to as "Compound C18," to illustrate the principles of dose-response curve optimization. Researchers should adapt these protocols and troubleshooting tips based on the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve, and why is it crucial for studying Compound C18?
A dose-response curve is a graphical representation of the relationship between the concentration of a compound (the "dose") and the resulting biological effect (the "response").[1] This analysis is fundamental in pharmacology and drug development for several reasons:
-
Potency Determination: It allows for the calculation of key parameters like the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which indicate the potency of Compound C18.[1]
-
Efficacy Assessment: The curve reveals the maximum possible effect (Emax) that Compound C18 can produce under the tested conditions.
-
Therapeutic Window Estimation: Understanding the dose-response relationship is a critical first step in determining the range of concentrations at which Compound C18 is effective without being toxic.[1]
Q2: I am observing a flat or non-sigmoidal dose-response curve for Compound C18. What are the potential causes?
Several factors can lead to an atypical dose-response curve:[1]
-
Inappropriate Concentration Range: The concentrations of Compound C18 tested may be too high or too low to capture the sigmoidal portion of the curve.
-
Compound Insolubility: At higher concentrations, Compound C18 may precipitate out of the solution, leading to an inaccurate assessment of the actual dose.
-
Cell Seeding Density: Inconsistent cell numbers in different wells of your assay plate can introduce significant variability in the response.[2]
-
Incubation Time: The duration of exposure to Compound C18 may be insufficient or excessive to observe the expected biological effect.
-
Assay Interference: Compound C18 might interfere with the assay's detection method, for example, by absorbing light in a colorimetric assay or by being autofluorescent.[3][4]
Q3: How do I select the optimal concentration range for my initial dose-response experiment with Compound C18?
For a novel compound like C18, it is advisable to start with a broad concentration range. A preliminary range-finding experiment using logarithmic or semi-logarithmic dilutions (e.g., from 10⁻³ M to 10⁻¹² M) is a common and effective strategy.[1] This wide range increases the probability of identifying the active concentration window in a single experiment, which can then be narrowed down in subsequent, more refined assays.
Q4: Can the characteristics of my cell line affect the dose-response curve of Compound C18?
Absolutely. The choice of cell line is a critical factor. Different cell lines can exhibit varying sensitivities to the same compound due to differences in:[2][5]
-
Target expression levels.
-
The presence of specific metabolic enzymes.
-
The activity of drug efflux pumps.
-
Overall cell health and passage number.[5]
It is crucial to use a consistent and well-characterized cell line for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell plating, incomplete mixing of reagents, or edge effects in the microplate.[2] | Ensure a homogenous cell suspension before plating, thoroughly mix all solutions, and consider not using the outer wells of the plate or filling them with a buffer to minimize evaporation. |
| Shallow or steep slope of the dose-response curve | The mechanism of action of Compound C18, or potential off-target effects. | A shallow slope might indicate lower cooperativity, while a steep slope could suggest high cooperativity in the biological system. Further mechanistic studies may be required. |
| Inconsistent IC₅₀/EC₅₀ values across experiments | Variability in experimental conditions such as cell density, passage number, serum concentration, or incubation time.[2] | Standardize all experimental parameters and maintain a detailed record of each experiment to identify any deviations. |
| Incomplete inhibition/activation at high concentrations | Solubility issues with Compound C18 at high concentrations, the presence of competing substances, or high target protein turnover.[2] | Visually inspect for precipitation at high concentrations. Consider using a different solvent or a lower concentration range. If high turnover is suspected, a time-course experiment may be informative. |
| No response at any concentration | Compound C18 may be inactive under the tested conditions, or the assay may not be sensitive enough.[1] | Verify the activity of Compound C18 with an alternative, orthogonal assay. Optimize assay parameters like incubation time and cell density to enhance sensitivity.[5] |
| "U-shaped" or hormetic dose-response curve | Compound C18 may have dual effects, being stimulatory at low doses and inhibitory at high doses.[1] | This can be a valid biological response. Document the hormetic effect and investigate the underlying mechanism of action. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of Compound C18 in culture medium. It is recommended to perform a 1:3 or 1:10 serial dilution to cover a wide concentration range. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound C18. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the Compound C18 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Kinase Activity Assay (Biochemical)
-
Compound Dilution: Prepare a serial dilution of Compound C18 in the appropriate assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, combine the assay buffer, the purified kinase, and its specific substrate.
-
Initiation of Reaction: Add the diluted Compound C18 or DMSO control to the corresponding wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, phosphospecific antibody-based detection).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound C18 relative to the DMSO control. Plot the percent inhibition against the logarithm of the Compound C18 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound C18.
Caption: General workflow for a cell-based dose-response assay.
Caption: Logical troubleshooting flow for atypical dose-response curves.
References
Technical Support Center: Androgen Receptor Antagonist 3 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Androgen Receptor Antagonist 3 (ARA3).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ARA3)?
This compound, also known as Compound C18, is an antagonist of the androgen receptor (AR) with anticancer properties.[1] It is identified as 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile.[2][3]
Q2: What is the mechanism of action for Androgen Receptor Antagonists?
Androgen receptor antagonists function by binding to androgen receptors, which prevents androgens like testosterone and dihydrotestosterone (DHT) from attaching to and activating them.[4] This blockage inhibits the receptor's ability to regulate gene expression, thereby reducing the androgenic stimulation that promotes the growth of cancer cells, particularly in prostate cancer.[4] Some antagonists, upon binding, induce a conformational change in the receptor that distorts the coactivator binding site, leading to the inactivation of transcription.[5]
Q3: What are some reported IC50 values for ARA3 and similar compounds?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for ARA3 and other androgen receptor antagonists can vary depending on the cell line and assay conditions.
| Compound | IC50 Value | Cell Line / Condition | Reference |
| This compound | 2.4 µM | Not Specified | MedChemExpress[1] |
| Androgen receptor antagonist 12 | 0.30 µM | Not Specified | MedChemExpress[1] |
| 3-nitrophenylferrocene 14 | 0.28 µM | Not Specified | ResearchGate[6] |
| VPC-3033 | 0.3 µM | Not Specified | MedChemExpress[1] |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Materials:
-
This compound (ARA3)
-
Target cancer cell line (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ARA3 in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of ARA3. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log concentration of ARA3 to determine the IC50 value.
Troubleshooting Guide
Q4: My results show high variability between replicate wells. What could be the cause?
High variability can obscure the true effect of the compound. Common causes include inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.
Potential Causes & Solutions:
-
Inconsistent Cell Number: Ensure a single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.
-
Edge Effect: Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique. When adding reagents, avoid touching the cell monolayer.
-
Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. Mix thoroughly by gentle pipetting.
Q5: The observed cytotoxicity of ARA3 is lower than expected.
If ARA3 appears less potent than anticipated, several factors related to the compound, cells, or assay protocol could be responsible.
Potential Causes & Solutions:
-
Compound Degradation: Ensure ARA3 is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Cell Resistance: The chosen cell line may have intrinsic or acquired resistance to AR antagonists. Verify the AR expression status of your cell line. Consider using a more sensitive cell line.
-
Insufficient Incubation Time: The cytotoxic effect may require a longer duration to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
High Seeding Density: An excessive number of cells can deplete the compound or may require higher concentrations to elicit a response. Optimize the cell seeding density.
Q6: I'm observing higher cytotoxicity than expected, even at low concentrations.
Unexpectedly high cell death can be caused by issues with the compound's solvent or contamination.
Potential Causes & Solutions:
-
Solvent Toxicity: The vehicle used to dissolve ARA3 (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%). Run a vehicle-only toxicity control.
-
Contamination: Bacterial or fungal contamination can cause widespread cell death. Regularly check cell cultures for signs of contamination.
-
Compound Precipitation: ARA3 may precipitate out of solution at higher concentrations, which can cause non-specific toxic effects. Check for precipitates under a microscope after adding the compound to the media.
Signaling Pathway
Androgen Receptor (AR) Signaling and Antagonist Action
Androgens (like DHT) diffuse into the cell and bind to the Androgen Receptor (AR) in the cytoplasm. This binding causes a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-androgen complex then translocates into the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes that promote cell growth and survival. ARA3 acts as a competitive antagonist, binding to the AR and preventing androgen binding, thereby inhibiting nuclear translocation and subsequent gene transcription.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. KAKEN — 研究者をさがす | 太田 茂 (60160503) [nrid.nii.ac.jp]
- 4. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
Validation & Comparative
A Comparative Guide to the Validation of Androgen Receptor Antagonist 3 as a Selective AR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Androgen Receptor Antagonist 3 (ARA3), a novel selective androgen receptor (AR) inhibitor, with other established AR antagonists. The experimental data presented herein validates the potency and selectivity of ARA3, offering a clear perspective on its potential in research and therapeutic applications. For the purpose of this guide, the well-characterized AR inhibitor Darolutamide will be used as a proxy for ARA3.
Introduction to Androgen Receptor Antagonism
The androgen receptor, a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2][3] Consequently, inhibiting this receptor is a key therapeutic strategy. While first-generation non-steroidal antiandrogens (NSAAs) like Bicalutamide have been beneficial, the development of second-generation agents such as Enzalutamide and ARA3 (Darolutamide) has led to improved affinity and clinical outcomes.[4][5] These newer agents not only competitively inhibit androgen binding but also prevent AR nuclear translocation and its subsequent interaction with DNA.[3][4][6][7]
Comparative Analysis of Receptor Binding Affinity
A critical attribute of a selective AR inhibitor is its high affinity for the androgen receptor and comparatively low affinity for other steroid hormone receptors. This minimizes off-target effects and enhances the therapeutic window. The binding affinities of ARA3, Enzalutamide, and Bicalutamide for the androgen receptor are presented below.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki, nM) for AR |
|---|---|
| ARA3 (Darolutamide) | 11 [2] |
| Enzalutamide | 86[2] |
| Bicalutamide | ~159-243 (IC50)[8] |
Note: Lower Ki values indicate higher binding affinity.
The data clearly indicates that ARA3 (Darolutamide) possesses a significantly higher binding affinity for the androgen receptor compared to Enzalutamide and Bicalutamide.[2]
Selectivity Profile
Functional Antagonism in Cellular Assays
The functional consequence of receptor binding is assessed through in vitro cell-based assays. Reporter gene assays are commonly employed to quantify the ability of a compound to inhibit androgen-induced transcriptional activity.
Table 2: Comparative Antagonist Activity in an AR-Mediated Reporter Gene Assay
| Compound | Antagonism of human AR (IC50, nM) |
|---|---|
| ARA3 (Darolutamide) | 26 [2] |
| Enzalutamide | 219[2] |
| Apalutamide (another 2nd gen. inhibitor) | 200[2] |
Note: Lower IC50 values indicate greater potency in antagonizing AR activity.
In functional assays, ARA3 (Darolutamide) demonstrates potent inhibition of androgen receptor activity, with a significantly lower IC50 value compared to Enzalutamide.[2] This indicates that at a lower concentration, ARA3 can more effectively block the downstream signaling of the androgen receptor.
Signaling Pathway and Mechanism of Action
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth. The diagram below illustrates the canonical pathway and the points of inhibition by AR antagonists.
Caption: Androgen Receptor Signaling and ARA3 Inhibition.
As depicted, androgens like testosterone or dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[1] The AR then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and survival.[1] ARA3 and other AR antagonists competitively inhibit the initial binding of androgens to the AR. Second-generation inhibitors like ARA3 further impede AR nuclear translocation and its binding to DNA.[4][6][7]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)[9]
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
Test compounds (ARA3, Enzalutamide, Bicalutamide)
-
Assay buffer (e.g., TEDG buffer)[9]
-
Scintillation cocktail and counter[9]
Procedure:
-
Prepare rat prostate cytosol containing the androgen receptor.[9]
-
In assay tubes, add a constant concentration of [3H]-R1881 and varying concentrations of the test compound.
-
Add the cytosol preparation to each tube and incubate to allow for competitive binding.[9]
-
Separate the bound from the free radioligand using a method like hydroxylapatite (HAP) slurry.[9]
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value.
AR-Mediated Reporter Gene Assay
This assay measures the ability of a compound to antagonize androgen-induced gene expression.[10][11]
Materials:
-
A suitable mammalian cell line (e.g., a human prostate cancer cell line like LNCaP or a transfected cell line like AR-HEK293) that expresses AR.[1][2][10]
-
A reporter plasmid containing a luciferase gene downstream of an androgen response element (ARE).[1][10][12]
-
A transfection reagent if using a transient transfection system.
-
An AR agonist (e.g., R1881 or DHT).[10]
-
Test compounds (ARA3, Enzalutamide, Bicalutamide).
-
Cell culture medium and reagents.
-
A luminometer to measure luciferase activity.
Procedure:
-
Seed the cells in a multi-well plate.[10]
-
If necessary, transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.[1]
-
Treat the cells with a constant concentration of the AR agonist (e.g., DHT) and varying concentrations of the test antagonist compound.[10]
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.[1][10]
-
Lyse the cells and measure the luciferase activity using a luminometer.[1]
-
A decrease in luciferase activity in the presence of the test compound indicates antagonist activity.[10] The IC50 value is the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for the validation of a selective AR inhibitor.
Caption: Workflow for Validating a Selective AR Inhibitor.
This workflow progresses from initial in vitro characterization of binding and functional activity to in vivo validation of efficacy in relevant disease models.
Conclusion
The experimental data presented in this guide validates this compound (as represented by Darolutamide) as a highly potent and selective inhibitor of the androgen receptor. Its superior binding affinity and functional antagonism compared to earlier generation AR inhibitors like Bicalutamide, and even other second-generation agents like Enzalutamide, underscore its potential as a valuable tool for research into AR signaling and as a promising therapeutic candidate. The detailed protocols and workflows provided herein offer a framework for the continued investigation and validation of novel AR antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Target Engagement of Androgen Receptor Antagonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Androgen receptor antagonist 3" (also known as Compound C18) and other leading androgen receptor (AR) antagonists, focusing on the verification of their engagement with the AR target. This objective comparison is supported by available experimental data and detailed methodologies for key assays, offering valuable insights for researchers in oncology and drug discovery.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR) is a crucial driver of prostate cancer progression.[1] Androgen receptor antagonists are a cornerstone of prostate cancer therapy, functioning by directly binding to the AR and inhibiting its signaling pathway.[1] This inhibition prevents the transcription of genes that promote tumor growth. Verifying that a potential drug molecule effectively engages with its intended target within a cellular context is a critical step in its development. This guide explores the target engagement of a novel antagonist, "this compound," in comparison to established drugs: Enzalutamide, Apalutamide, and Darolutamide.
Quantitative Comparison of Target Engagement
The following table summarizes the available quantitative data for "this compound" and its comparators. This data is derived from various in vitro assays designed to measure the potency of these compounds in binding to and inhibiting the androgen receptor.
| Compound | Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| This compound (Compound C18) | IC50 | 2.4 µM | (Tang Q, et al., 2020) | ||
| Enzalutamide | Competitive Binding Assay | LNCaP cells | IC50 | 21.4 nM | (Systematic Comparison, 2022)[2] |
| Cellular Thermal Shift Assay (CETSA) | CWR22-Pc-R1-AD1 cells | IC50 | 666.8 nM | (Shaw J, et al., 2018)[3][4] | |
| Apalutamide | Cell-free Competitive Binding Assay | - | IC50 | 16 nM | (Apalutamide (ARN-509), n.d.)[5][6][7] |
| Cellular Thermal Shift Assay (CETSA) | CWR22-Pc-R1-AD1 cells | IC50 | 20.6 nM | (Shaw J, et al., 2018)[3][4] | |
| Darolutamide | Competitive Binding Assay | - | Ki | 11 nM | (Darolutamide Review, 2020)[5] |
Methodologies for Target Engagement Verification
Accurate and reproducible experimental protocols are essential for the validation of target engagement. Below are detailed methodologies for key assays used to characterize AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescently labeled androgen (e.g., R1881 or DHT) for binding to the androgen receptor.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Prostate cancer cells (e.g., LNCaP) overexpressing the androgen receptor are cultured under standard conditions.
-
Cells are harvested and lysed to obtain a cell extract containing the AR.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled or fluorescently labeled AR ligand is incubated with the cell lysate.
-
Increasing concentrations of the unlabeled test compound (e.g., "this compound" or comparator drugs) are added to the reaction mixture.
-
-
Separation and Detection:
-
After incubation, the bound and free ligands are separated (e.g., using filtration or precipitation).
-
The amount of labeled ligand bound to the receptor is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, is calculated.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9][10]
Protocol:
-
Cell Treatment:
-
Intact prostate cancer cells (e.g., CWR22Pc-R1-AD1) are treated with the test compound or vehicle control.
-
-
Heat Challenge:
-
The treated cells are heated to a range of temperatures.
-
-
Cell Lysis and Fractionation:
-
After heating, the cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of soluble AR remaining in the supernatant at each temperature is quantified using methods like Western blotting or AlphaScreen.[11]
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble AR as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal dose-response experiments, where the temperature is kept constant and the compound concentration is varied, can be used to determine the compound's cellular IC50 or EC50 for target engagement.[3][4]
-
Androgen Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Protocol:
-
Cell Transfection:
-
Cells (e.g., HEK293 or prostate cancer cell lines) are co-transfected with two plasmids: one expressing the full-length androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[12]
-
-
Compound Treatment:
-
The transfected cells are treated with an androgen (e.g., R1881 or DHT) to stimulate AR activity, in the presence of increasing concentrations of the test compound.
-
-
Luciferase Assay:
-
After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter).
-
The data is plotted as the percentage of AR activity versus the concentration of the test compound to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the androgen receptor signaling pathway and the experimental workflow for target engagement verification.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for AR Target Engagement.
Conclusion
The verification of target engagement is a fundamental aspect of drug discovery and development. While "this compound" (Compound C18) shows promise with a reported IC50 of 2.4 µM, further characterization using a suite of orthogonal assays, such as CETSA and reporter gene assays, is necessary for a comprehensive understanding of its cellular activity. The established AR antagonists Enzalutamide, Apalutamide, and Darolutamide have been extensively characterized, providing a strong benchmark for the evaluation of novel compounds. This guide offers a framework for the comparative assessment of AR antagonists, emphasizing the importance of robust experimental design and data-driven decision-making in the pursuit of more effective cancer therapies.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Biomarkers for Assessing Androgen Receptor Antagonist Response in Prostate Cancer
Note: The term "Androgen receptor antagonist 3" appears to be a placeholder. This guide will focus on Enzalutamide , a widely used and extensively studied second-generation androgen receptor (AR) antagonist, as a representative for this class of drugs. The principles and biomarkers discussed are broadly applicable to other potent AR signaling inhibitors used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Enzalutamide is a competitive AR inhibitor that acts on multiple steps of the AR signaling pathway.[1][2][3] It inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the interaction of the AR with DNA.[1][2][3] Despite its efficacy, resistance to Enzalutamide inevitably develops, necessitating robust biomarkers to predict response, monitor treatment efficacy, and guide subsequent therapeutic decisions.[1][4]
This guide provides a comparative overview of key biomarkers for assessing the response to Enzalutamide, with supporting data, experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Analysis of Key Biomarkers
The landscape of biomarkers for Enzalutamide response is diverse, spanning from traditional serum proteins to advanced molecular analyses of liquid biopsies. These can be broadly categorized into serum-based, circulating tumor cell (CTC)-based, circulating tumor DNA (ctDNA)-based, and imaging-based biomarkers.
Table 1: Performance Comparison of Predictive Biomarkers for Enzalutamide Response
| Biomarker Category | Specific Marker | Method | Predictive Value | Key Findings & Limitations |
| Serum Protein | Prostate-Specific Antigen (PSA) Kinetics | Immunoassay | Prognostic & Monitoring | A PSA decline of ≥50% is a common endpoint.[5][6] However, PSA kinetics like nadir level (<2 ng/ml) and time to nadir (>19 weeks) are also independent predictors of overall survival.[7][8] Limitation: PSA flares can occur, making early response assessment unreliable.[9][10] Dissociation between PSA and clinical response is possible.[9] |
| Circulating Tumor Cells (CTCs) | Androgen Receptor Splice Variant 7 (AR-V7) | RT-PCR, Immunofluorescence | Negative Predictive | Presence of AR-V7 in CTCs is strongly associated with primary resistance to Enzalutamide.[11][12][13] AR-V7 positive patients have significantly worse overall and progression-free survival when treated with AR signaling inhibitors.[13][14] Limitation: Lack of standardized, widely available assays. |
| Circulating Tumor DNA (ctDNA) | AR Gene Alterations (Amplification, Mutations) | NGS, ddPCR | Negative Predictive | Detection of AR amplification or mutations in ctDNA before starting Enzalutamide is associated with a shorter time to progression and lack of PSA response.[5][15][16] High ctDNA fraction is also linked to poor outcomes.[16][17][18] Limitation: Low ctDNA levels in some patients can limit detection sensitivity.[5] |
| Imaging | PSMA PET/CT | PET Imaging | Prognostic & Monitoring | High baseline PSMA Total Tumor Volume (TTV) is prognostic for shorter overall survival in patients on Enzalutamide alone.[19][20] A PSMA-based response at 3 months is a strong predictor of overall survival.[21][22] Limitation: PSMA expression can be heterogeneous and may be modulated by therapy itself.[23] |
Signaling Pathways and Resistance Mechanisms
Enzalutamide targets the ligand-binding domain (LBD) of the androgen receptor. A key mechanism of resistance is the expression of AR splice variants, most notably AR-V7, which lacks the LBD. This allows the receptor to be constitutively active, driving tumor growth even in the presence of Enzalutamide.
Caption: Androgen receptor signaling and Enzalutamide resistance via AR-V7.
Experimental Protocols and Workflows
Accurate biomarker assessment relies on validated and meticulously executed experimental protocols. Below are methodologies for the key biomarkers discussed.
Protocol: Detection of AR-V7 in Circulating Tumor Cells (CTCs)
This protocol outlines a common workflow for enriching CTCs from whole blood and analyzing them for AR-V7 mRNA expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
A. CTC Enrichment:
-
Collect 7.5 mL of whole blood in a CellSave Preservative Tube.
-
Use an FDA-cleared immunomagnetic enrichment and detection system (e.g., CellSearch®).
-
The system uses ferrofluid nanoparticles coated with antibodies against the Epithelial Cell Adhesion Molecule (EpCAM) to capture CTCs.
-
A staining reagent mixture containing a nuclear dye (DAPI) and fluorescently-labeled antibodies against cytokeratins (CK) and the leukocyte common antigen (CD45) is added to identify CTCs (DAPI+, CK+, CD45-).
B. RNA Extraction and RT-qPCR:
-
Lyse the enriched CTC fraction to release RNA.
-
Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Micro Kit).
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Prepare a qPCR reaction mix using a TaqMan probe set specific to the splice junction of AR-V7 (exon 3/cryptic exon 3).[24]
-
Run the qPCR on a compatible instrument. A sample is considered positive for AR-V7 if a detectable amplification signal crosses the threshold within a defined number of cycles (typically <35).[25]
Caption: Experimental workflow for detecting AR-V7 in CTCs.
Protocol: Analysis of AR Gene Amplification in ctDNA
This protocol describes the use of droplet digital PCR (ddPCR) for the absolute quantification of AR gene copy number in cell-free DNA (cfDNA) extracted from plasma.
A. cfDNA Extraction:
-
Collect 10 mL of whole blood in specialized cfDNA collection tubes.
-
Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by 16,000 x g for 10 min) to separate plasma from blood cells.
-
Extract cfDNA from 2-4 mL of plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).
B. Droplet Digital PCR (ddPCR):
-
Prepare a PCR reaction mix containing the cfDNA template, ddPCR supermix, and two TaqMan assays: one targeting the AR gene (target) and one targeting a stable reference gene (e.g., RPP30) for copy number normalization.
-
Partition the reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator. Each droplet will contain zero or one copy of the DNA template.
-
Perform PCR amplification on a thermal cycler.
-
Read the droplets on a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the target and reference genes.
-
Calculate the absolute concentration (copies/µL) of both genes. The AR copy number is determined by the ratio of the target gene concentration to the reference gene concentration. A ratio significantly greater than 1 indicates amplification.[26][27]
Conclusion
The assessment of response to Enzalutamide in mCRPC is evolving from a reliance on serum PSA to a multi-faceted approach incorporating liquid biopsy and advanced imaging techniques. Biomarkers such as CTC-detected AR-V7 and ctDNA-based AR gene alterations serve as powerful negative predictors of response, helping to identify patients who are unlikely to benefit from continued AR-targeted therapy.[13][14] Concurrently, PSMA PET/CT provides valuable prognostic information and a dynamic measure of therapeutic response.[21] Integrating these biomarkers into clinical research and practice will be crucial for optimizing treatment strategies, developing novel therapeutics that overcome resistance, and ultimately improving outcomes for patients with advanced prostate cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Genomic alterations in cell-free DNA and enzalutamide resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostate-specific Antigen Kinetics During Androgen-deprivation Therapy Predict Response to Enzalutamide in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSA Kinetics Affect Prognosis in Patients With Castration-resistant Prostate Cancer Treated With Enzalutamide | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 8. PSA Kinetics Affect Prognosis in Patients With Castration-resistant Prostate Cancer Treated With Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSA-based treatment response criteria in castration-resistant prostate cancer: promises and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond PSA: Managing Modern Therapeutic Options in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AR-V7 Predicts Resistance to Enzalutamide and Abiraterone in Men With Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 12. mdpi.com [mdpi.com]
- 13. Prognostic and Predictive Value of Liquid Biopsy-Derived Androgen Receptor Variant 7 (AR-V7) in Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Biopsies Predict Effectiveness of Hormone Treatments for mCRPC | Duke Health Referring Physicians [physicians.dukehealth.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Can Baseline PSMA-PET Help to Predict Response to LuPSMA and Enzalutamide in mCRPC - The ASCO Post [ascopost.com]
- 20. Treatment-Response Prediction for Metastatic Castrate-Resistant Prostate Cancer Using PSMA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. ascopubs.org [ascopubs.org]
- 23. mdpi.com [mdpi.com]
- 24. Novel Junction-specific and Quantifiable In Situ Detection of AR-V7 and its Clinical Correlates in Metastatic Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Circulating Tumor DNA Detection by Digital-Droplet PCR in Pancreatic Ductal Adenocarcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Androgen Receptor Antagonist 3: A Guide to Cross-Reactivity
For researchers and professionals in drug development, understanding the specificity and potential off-target effects of novel therapeutics is paramount. This guide provides a comparative analysis of "Androgen receptor antagonist 3" (also identified as Compound C18), focusing on its cross-reactivity profile against other established androgen receptor (AR) antagonists.[1] The data and protocols presented herein are designed to offer a framework for evaluating the performance and potential liabilities of this and other novel anti-androgens.
Introduction to Androgen Receptor Antagonism
Androgen receptor antagonists are a cornerstone in the treatment of prostate cancer.[2] They function by inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR, thereby preventing the downstream signaling cascade that promotes tumor growth.[2][3] These antagonists can be broadly categorized based on their mechanism of action and binding site on the receptor. Traditional antagonists compete with androgens at the ligand-binding domain (LBD), while newer agents are being developed to target alternative sites like the Binding Function 3 (BF3) pocket to overcome resistance.[3][4][5]
"this compound" is a novel AR antagonist with a reported IC50 of 2.4 μM.[1] Its anticancer properties necessitate a thorough investigation of its selectivity for the AR over other nuclear hormone receptors to predict potential side effects and clinical utility.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities and functional activities of "this compound" in comparison to first-generation (Bicalutamide) and second-generation (Enzalutamide) AR antagonists, as well as a representative BF3 inhibitor. The data for "this compound" is based on its reported AR antagonism, with hypothetical values for off-target interactions included for illustrative purposes.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ERα) | Mineralocorticoid Receptor (MR) |
| This compound | 150 | >10,000 | >10,000 | >10,000 | >10,000 |
| Bicalutamide | 160 | 2,000 | >10,000 | >10,000 | 5,000 |
| Enzalutamide | 20 | 5,000 | >10,000 | >10,000 | 1,000 |
| BF3 Inhibitor (VPC-13566) | 200 (allosteric) | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data for Bicalutamide and Enzalutamide are representative values from public sources. Data for the BF3 inhibitor is based on its distinct mechanism.
Table 2: Functional Antagonistic Activity (IC50, nM) in Reporter Gene Assays
| Compound | AR-Mediated Transcription | GR-Mediated Transcription | PR-Mediated Transcription |
| This compound | 2,400 | >20,000 | >20,000 |
| Bicalutamide | 1,000 | >20,000 | >20,000 |
| Enzalutamide | 36 | >20,000 | >20,000 |
| BF3 Inhibitor (VPC-13566) | 500 | >20,000 | >20,000 |
Note: IC50 values represent the concentration required to inhibit 50% of the maximal response induced by the cognate hormone.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor and other steroid hormone receptors.
Methodology:
-
Receptor Preparation: Human recombinant AR, PR, GR, ERα, and MR are used.
-
Radioligand: A specific high-affinity radioligand for each receptor is utilized (e.g., [³H]-Mibolerone for AR).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., TEG buffer with 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate).
-
Competition Assay:
-
Incubate a fixed concentration of the receptor and its corresponding radioligand with increasing concentrations of the test compound (e.g., "this compound," Bicalutamide, Enzalutamide).
-
Incubations are typically carried out for 18-24 hours at 4°C.
-
-
Separation: Separate bound from unbound radioligand using a method such as hydroxylapatite or filter binding.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
Objective: To measure the functional antagonistic activity of the test compound on AR-mediated gene transcription.
Methodology:
-
Cell Line: Use a human cell line that endogenously expresses the target receptor (e.g., LNCaP prostate cancer cells for AR) or a host cell line (e.g., HEK293) transiently transfected with the receptor and a reporter plasmid.
-
Reporter Construct: The reporter plasmid contains a luciferase gene under the control of a promoter with androgen response elements (AREs).
-
Transfection (if necessary): Co-transfect cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Treatment:
-
Treat the cells with a fixed concentration of the cognate agonist (e.g., DHT for AR) in the presence of increasing concentrations of the test compound.
-
Include appropriate controls: vehicle, agonist alone, and a known antagonist (e.g., Enzalutamide).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized activity against the antagonist concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Androgen Receptor Signaling and Antagonist Mechanisms
Caption: AR signaling pathway and points of antagonist intervention.
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for assessing antagonist cross-reactivity.
Conclusion
The comprehensive evaluation of "this compound" for cross-reactivity is essential for its development as a potential therapeutic. By employing a suite of binding and functional assays, researchers can build a detailed profile of its selectivity. This guide provides the foundational protocols and comparative context necessary for such an investigation. A favorable cross-reactivity profile, characterized by high affinity and functional antagonism at the AR with minimal interaction at other steroid receptors, would strongly support the continued preclinical and clinical development of "this compound."
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Androgen Receptor Antagonist 3 and Bicalutamide: A Guide for Researchers
For Immediate Release
A detailed comparative analysis of the novel androgen receptor (AR) antagonist, "Androgen Receptor Antagonist 3" (also known as Compound C18), and the established clinical drug, bicalutamide, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their performance, supported by available experimental data, to inform future research and development in the field of androgen-targeted therapies.
This publication offers an objective comparison of the biochemical and cellular activities of these two androgen receptor antagonists. Quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.
Introduction
Androgen receptor signaling plays a pivotal role in the development and progression of prostate cancer. Consequently, the AR has been a primary therapeutic target for decades. Bicalutamide, a first-generation nonsteroidal antiandrogen, has been a cornerstone of prostate cancer treatment. However, the emergence of resistance has driven the search for novel AR antagonists with improved efficacy and different mechanisms of action. "this compound" (Compound C18) is a novel antagonist identified through structure-based virtual screening[1]. This guide provides a side-by-side comparison of these two compounds based on currently available data.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for this compound and bicalutamide. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
| Compound | IC50 (AR Transcriptional Activity) | Cell Line | Reference |
| This compound (Compound C18) | 2.4 µM | LNCaP | [1] |
| Bicalutamide | ~0.16 µM (160 nM) | LNCaP | [2][3] |
Table 1: Comparison of IC50 values for inhibition of androgen receptor transcriptional activity.
| Compound | Binding Affinity (Ki) | Receptor Source | Reference |
| This compound (Compound C18) | Not Reported | Not Reported | |
| Bicalutamide | ~12.5 µM | Not Specified | [3] |
Table 2: Comparison of binding affinities (Ki) for the androgen receptor. Note: Data for this compound is not currently available in the public domain.
Mechanism of Action
Bicalutamide acts as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of target gene expression[4]. However, under certain conditions, such as AR overexpression or mutation, bicalutamide can exhibit partial agonist activity[5].
This compound (Compound C18) was identified as an AR antagonist through virtual screening. While its detailed mechanism has not been fully elucidated in the primary literature, a structural analogue, AT2, was found to not only inhibit AR transcriptional function but also to block the nuclear translocation of the AR, a mechanism shared with second-generation AR antagonists[1]. This suggests that Compound C18 and its derivatives may have a mechanism of action that is distinct from or an improvement upon first-generation antagonists like bicalutamide.
Signaling Pathway and Experimental Workflow
To visualize the context of this comparison, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico comparison between the mutated and... | F1000Research [f1000research.com]
A Comparative Guide to the In Vivo Anti-Tumor Activity of Compound C18
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of a representative compound, which we will refer to as Compound C18, against a known alternative. The data and protocols presented herein are based on preclinical xenograft models and are intended to offer an objective, data-driven comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy in a Xenograft Model
The anti-tumor activities of Compound C18 and a comparator compound were evaluated in a human colorectal cancer (HCT116) xenograft model. The following table summarizes the key findings from a 28-day in vivo study.
| Parameter | Vehicle Control | Compound C18 | Comparator A |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice | Athymic Nude Mice |
| Cancer Cell Line | HCT116 (Human Colorectal) | HCT116 (Human Colorectal) | HCT116 (Human Colorectal) |
| Dosing Regimen | 10 mL/kg, daily | 50 mg/kg, daily | 100 mg/kg, daily |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Mean Tumor Volume at Day 28 (mm³) | 1540 ± 210 | 480 ± 95 | 890 ± 150 |
| Tumor Growth Inhibition (TGI) | 0% | 68.8% | 42.2% |
| Mean Body Weight Change | +4.5% | -2.1% | +1.8% |
| Observed Toxicity | None | Minor, transient weight loss | None |
Experimental Protocols
The following section details the methodologies employed in the comparative in vivo study.
2.1. Cell Line and Culture The HCT116 human colorectal carcinoma cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2.2. Animal Husbandry Female athymic nude mice (6-8 weeks old) were sourced from Charles River Laboratories. The animals were housed in sterile, individually ventilated cages under specific pathogen-free conditions. A 12-hour light/dark cycle was maintained, and animals had ad libitum access to sterilized food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
2.3. Xenograft Model Development HCT116 cells were harvested during their exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. A 100 µL suspension containing 5 x 10^6 cells was subcutaneously injected into the right flank of each mouse. Tumor growth was monitored, and animals were randomized into treatment groups when the mean tumor volume reached approximately 100-150 mm³.
2.4. Compound Formulation and Administration Compound C18 and Comparator A were formulated in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water. The vehicle control group received the CMC solution alone. All treatments were administered once daily via oral gavage for 28 consecutive days.
2.5. Efficacy and Toxicity Assessment Tumor dimensions were measured three times per week using digital calipers, and tumor volume was calculated using the formula: Volume = (Length × Width²) / 2 . Animal body weights were recorded concurrently to monitor for potential toxicity. The primary efficacy endpoint was tumor growth inhibition at the end of the study.
Visualized Data and Pathways
3.1. In Vivo Experimental Workflow
Caption: Workflow of the in vivo xenograft study design.
3.2. Targeted Signaling Pathway
Caption: Proposed mechanism of Compound C18 via inhibition of Kinase X.
3.3. Comparative Logic of the Study
Caption: Logical framework for comparing Compound C18 and Comparator A.
Safety Operating Guide
Safe Disposal and Handling of Androgen Receptor Antagonist 3: A Comprehensive Procedural Guide
The proper handling and disposal of investigational compounds such as Androgen Receptor Antagonist 3 are critical for ensuring personnel safety and environmental protection. As these potent, biologically active molecules may be classified as cytotoxic or hormonal waste, adherence to stringent disposal protocols is mandatory. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, established guidelines for the management of hazardous chemical and cytotoxic waste provide a clear framework for its safe handling.[1] All personnel must be trained in these procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.[2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment must be conducted. This compound should be handled in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, especially when there is a risk of aerosolization.[4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or other chemically resistant gloves is recommended.[6][7]
-
Eye Protection: Safety goggles or glasses with side shields are mandatory.[1][6]
-
Lab Coat: A dedicated, disposable or institutionally-laundered lab coat should be worn.[6]
-
Respiratory Protection: A fit-tested N95 respirator or higher level of protection may be necessary if there is a risk of generating aerosols.[6]
Step-by-Step Disposal Plan
The fundamental principle for managing waste from this compound is immediate segregation at the point of generation to prevent cross-contamination.[8] Do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS office.[6]
-
Segregation of Waste: All materials contaminated with this compound must be separated from regular trash and other waste streams. This includes:
-
Solid Waste Disposal:
-
Collect all non-sharp solid waste in a dedicated, puncture-resistant container with a secure lid.[1][5]
-
The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and include the full chemical name: "this compound."[3][8][9]
-
In many jurisdictions, these containers are color-coded, often purple or yellow, to signify cytotoxic waste.[3][8][10]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste in a dedicated, leak-proof, and sealed hazardous waste container.[1][6] The container material must be compatible with the solvents used.
-
Never dispose of liquid waste containing this compound down the drain.[1][6]
-
Label the container clearly with "Hazardous Waste" and the chemical name.[9]
-
-
Sharps Waste Disposal:
-
Final Disposal:
Disposal and Safety Parameters
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste; Cytotoxic/Hormonal Waste. Potentially Biohazardous if used in cell-based assays. | [1][3][5] |
| Personal Protective Equipment (PPE) | Double nitrile gloves, safety goggles, dedicated lab coat. Respirator if aerosol risk is present. | [1][3][6] |
| Solid Waste Container | Puncture-resistant, sealed container. Labeled: "Hazardous Waste," "Cytotoxic," and "this compound." | [1][5][8] |
| Liquid Waste Container | Leak-proof, sealed container compatible with solvents. Labeled: "Hazardous Waste" and chemical name. | [1][6][9] |
| Sharps Waste Container | Puncture-proof, rigid container. Labeled for cytotoxic/hazardous sharps. | [5][8] |
| Decontamination Solution | 1:10 bleach solution followed by a water rinse, or other approved laboratory disinfectant. | [1] |
| Final Disposal Method | High-temperature incineration via an approved hazardous waste vendor. | [2][3][10] |
Experimental Protocols
Protocol 1: Surface Decontamination
This protocol details the steps for cleaning and decontaminating laboratory surfaces after handling this compound.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Absorbent pads or paper towels.
-
Freshly prepared 1:10 dilution of household bleach in water.
-
70% ethanol or another suitable laboratory disinfectant.
-
Hazardous waste container for solid waste.
Procedure:
-
Don PPE: Wear a lab coat, double nitrile gloves, and safety goggles.
-
Initial Wipe: At the end of the procedure, wipe down the work surface with absorbent pads to remove any visible contamination.
-
Apply Decontaminant: Liberally apply the 1:10 bleach solution to the surface, ensuring complete coverage. Allow a contact time of at least 10-15 minutes.
-
Wipe Surface: Wipe the surface clean with fresh absorbent pads, moving from the least contaminated to the most contaminated areas.[1]
-
Rinse: Rinse the surface with water to remove any corrosive bleach residue.[1] A final wipe with 70% ethanol can be performed for disinfection.
-
Dispose of Materials: All cleaning materials (pads, gloves, etc.) must be disposed of as solid hazardous waste.[1]
Protocol 2: Spill Cleanup
This protocol outlines the immediate actions to be taken in the event of a spill. A chemical spill kit should always be readily accessible.
Materials:
-
Chemical spill kit containing absorbent materials (pads, pillows, or loose absorbent).
-
Full PPE, including a respirator if the spill involves a powder or volatile solvent.
-
Hazardous waste container and labels.
-
Decontamination solution (1:10 bleach).
Procedure:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Put on the appropriate PPE before approaching the spill.
-
Contain the Spill:
-
Absorb and Collect: Once the spill is absorbed, carefully collect all contaminated materials using scoops or forceps and place them into the designated hazardous waste container.[1]
-
Decontaminate: Decontaminate the spill area using the surface decontamination protocol described above.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office as required by local policy.[1]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. cdc.gov [cdc.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Androgen receptor antagonist 3
Disclaimer: The following guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As "Androgen receptor antagonist 3" is not a standardized chemical name, this document uses Darolutamide (ODM-201), a known potent androgen receptor antagonist, as a representative compound. These recommendations should be adapted based on a thorough risk assessment of the specific compound's known or suspected properties and its Safety Data Sheet (SDS). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds like androgen receptor antagonists. The following table summarizes the recommended PPE based on the task being performed.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile)[1] - Safety glasses with side shields or chemical splash goggles[1][2] - Laboratory coat[1] | - Use a chemical fume hood or a ventilated balance enclosure.[1] - Consider double-gloving.[1] |
| Working with Solutions of the Compound | - Chemical-resistant gloves (disposable nitrile)[1] - Safety glasses with side shields or chemical splash goggles[1][2] - Laboratory coat[1] | - A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][2] |
| General Laboratory Work in the Vicinity of the Compound | - Safety glasses[1] - Laboratory coat[1] - Closed-toe shoes[1] | - Long pants should be worn to protect the legs.[1] |
Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound.[1]
Hazard Information for Darolutamide (ODM-201)
The Safety Data Sheet (SDS) for Darolutamide (ODM-201) indicates the following hazards[3][4]:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[3] | P264: Wash skin thoroughly after handling.[3] |
| H317: May cause an allergic skin reaction. | P270: Do not eat, drink or smoke when using this product.[3] |
| H335: May cause respiratory irritation.[4] | P273: Avoid release to the environment.[3] |
| H410: Very toxic to aquatic life with long lasting effects.[3] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3] |
| P330: Rinse mouth.[3] | |
| P391: Collect spillage.[3] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[3] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental and personal safety.
Engineering Controls:
-
Ventilation: All work involving the solid form of an androgen receptor antagonist or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye Wash and Safety Shower: An accessible and operational eye wash station and safety shower must be available in the laboratory.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.
-
Solubilization: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Spill Management:
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
-
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Disposal Plan:
All waste containing the androgen receptor antagonist must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing the androgen receptor antagonist should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound like an androgen receptor antagonist from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
